molecular formula C₂₅H₃₅D₇O₃ B1153178 Methyl Isolithocholate-d7

Methyl Isolithocholate-d7

カタログ番号: B1153178
分子量: 397.64
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl Isolithocholate-d7, also known as Methyl Isolithocholate-d7, is a useful research compound. Its molecular formula is C₂₅H₃₅D₇O₃ and its molecular weight is 397.64. The purity is usually 95%.
BenchChem offers high-quality Methyl Isolithocholate-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Isolithocholate-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₂₅H₃₅D₇O₃

分子量

397.64

同義語

Methyl 3β-Hydroxy-5β-cholanoate;  3β-Hydroxy-5β-cholanic Acid Methyl Ester-d7;  (3β,5β)-3-Hydroxycholan-24-oic Acid Methyl Ester-d7

製品の起源

United States
Foundational & Exploratory

Technical Monograph: Synthesis of Methyl Isolithocholate-d7

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemo-selective synthesis of Methyl Isolithocholate-d7 (


-hydroxy-5

-cholan-24-oate-d7).

The synthesis is designed to meet the rigorous standards of stable isotope labeling for mass spectrometry (MS) internal standards. It targets a specific isotopologue pattern: 2,2,4,4-d4 on the steroid nucleus and d3 on the methyl ester, yielding a total mass shift of +7 Da.

Executive Summary

Methyl Isolithocholate-d7 is a critical deuterated internal standard used in the quantification of secondary bile acids via LC-MS/MS. Its synthesis requires precise stereochemical manipulation to invert the natural


-hydroxyl of Lithocholic Acid (LCA) to the 

-configuration (Iso-LCA), coupled with strategic deuterium incorporation to ensure isotopic stability and prevent "label loss" during metabolic studies.

Target Molecule: Methyl


-hydroxy-5

-cholan-24-oate-2,2,4,4-

-methyl-

. Formula:

Molecular Weight: 397.64 g/mol [1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three distinct phases to maximize yield and isotopic purity:

  • Nucleus Labeling: Activation of the C2 and C4 positions via a 3-keto intermediate to allow thermodynamic H/D exchange.

  • Stereochemical Inversion: Conversion of the thermodynamic

    
    -alcohol (LCA) to the 
    
    
    
    -alcohol (Iso-LCA) using a Mitsunobu protocol.
  • Terminal Labeling: Esterification with Methanol-

    
     to introduce the final +3 Da shift.
    
Pathway Logic

Direct deuteration of the alcohol is chemically difficult without scrambling. Therefore, we oxidize to the ketone, exchange


-protons (C2, C4) in 

, and reduce. Since reduction of 3-oxo-5

-steroids typically yields the

-isomer (LCA), a subsequent inversion step is required to reach the target Isolithocholate (

).

Figure 1: Retrosynthetic disconnection showing the origin of the d7 label (d4 ring + d3 ester).[2][3][4]

Part 2: Critical Reagents & Safety

ReagentRoleHazard ClassHandling Protocol
Lithocholic Acid (LCA) Starting MaterialIrritantStandard PPE.
Jones Reagent (CrO3/H2SO4) OxidantCorrosive, CarcinogenUse in fume hood; quench with isopropanol.
NaOD in D2O (40%) Deuteration SourceCorrosive, HygroscopicKeep under

atm to prevent H/D exchange with air moisture.
DIAD / PPh3 Mitsunobu ReagentsIrritant, SensitizerCold addition (0°C); exothermic.
Methanol-d3 (

)
Labeling ReagentFlammable, ToxicUse anhydrous conditions to prevent ester hydrolysis.

Part 3: Step-by-Step Synthesis Protocol

Step 1: Oxidation to 3-Dehydrolithocholic Acid

We begin by removing the C3 chiral center to create the necessary electronic environment for deuterium exchange.

  • Protocol:

    • Dissolve Lithocholic Acid (10.0 g, 26.5 mmol) in Acetone (150 mL) at 0°C.

    • Add Jones Reagent (2.5 M) dropwise until a persistent orange color remains.

    • Stir for 20 minutes at 0°C.

    • Quench excess oxidant with Isopropanol (5 mL).

    • Filter the green chromium salts through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from Methanol/Water to yield 3-oxo-5

      
      -cholan-24-oic acid .
      
Step 2: H/D Exchange (Ring Deuteration)

This is the critical labeling step. The enolizable protons at C2 and C4 are exchanged for deuterium.

  • Mechanism: Base-catalyzed keto-enol tautomerism in a deuterated solvent.

  • Protocol:

    • Suspend the 3-oxo intermediate (5.0 g) in MeOD (50 mL).

    • Add NaOD (40% wt in

      
      , 5 mL).
      
    • Reflux the mixture for 12 hours under an inert Nitrogen atmosphere (essential to exclude atmospheric moisture).

    • Cool to room temperature and neutralize with Deuterium Chloride (DCl) in

      
      .
      
    • Extract with Ethyl Acetate, wash with

      
       (2x), and dry over 
      
      
      
      .
    • Repeat: To achieve >98% isotopic enrichment, repeat the reflux cycle a second time with fresh MeOD/NaOD.

    • Product: 2,2,4,4-

      
      -3-oxo-5
      
      
      
      -cholan-24-oic acid
      .
Step 3: Stereoselective Inversion (The "Iso" Pathway)

Direct reduction of the 3-oxo group with NaBH4 yields predominantly the


-isomer (thermodynamic product). To obtain the 

-isomer (Isolithocholic), we employ a Mitsunobu Inversion sequence.
3A. Reduction to Alcohol
  • Dissolve the

    
    -ketone in Methanol (anhydrous).
    
  • Add NaBH4 (Sodium Borohydride, 1.5 eq) at 0°C. Note: We use unlabeled NaBH4 because we do not need a label at C3.

  • Stir for 2 hours. Quench with dilute HCl.

  • Isolate the crude alcohol (Major product:

    
    -OH, 
    
    
    
    -LCA).
3B. Mitsunobu Inversion
  • Dissolve the crude

    
    -LCA (3.0 g) in anhydrous THF (50 mL).
    
  • Add Triphenylphosphine (

    
    , 1.5 eq)  and Benzoic Acid (1.5 eq) .
    
  • Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Allow to warm to room temperature and stir overnight.

    • Chemistry: The

      
       attack of the benzoate nucleophile inverts the C3 center from 
      
      
      
      (equatorial) to
      
      
      (axial).
  • Purify the intermediate

    
    -Benzoyl-LCA-d4  via silica gel chromatography (Hexane/EtOAc).
    
3C. Hydrolysis
  • Dissolve the benzoate ester in MeOH/THF (1:1).

  • Add NaOH (2M, 5 eq) and reflux for 4 hours.

  • Acidify to pH 3 with HCl and extract with EtOAc.

  • Result: Isolithocholic Acid-d4 (

    
    -OH, 2,2,4,4-
    
    
    
    )
    .
Step 4: Final Esterification (Methyl-d3 Labeling)

The final step introduces the deuterated methyl ester.

  • Protocol:

    • Dissolve Isolithocholic Acid-d4 (1.0 g) in Methanol-

      
       (
      
      
      
      , >99.8% D)
      .
    • Add a catalytic amount of Acetyl Chloride (0.1 mL) to generate anhydrous HCl in situ (or use

      
      ).
      
    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo.

    • Purify via column chromatography (Silica, 10-30% EtOAc in Hexanes).

Part 4: Workflow Visualization

Figure 2: Step-by-step chemical workflow ensuring stereochemical purity and high isotopic incorporation.

Part 5: Quality Control & Validation

To validate the synthesis as a reference standard, the following criteria must be met:

ParameterMethodExpected Result
Isotopic Purity HR-MS (ESI)M+7 peak > 99%; M+0 < 0.5%.
Stereochemistry 1H-NMR (500 MHz)C3-H signal width.

-OH (axial H) appears as a narrow multiplet (

Hz);

-OH (equatorial H) appears as a broad multiplet.
Label Location 1H-NMRDisappearance of signals at

2.0-2.4 (C2, C4 protons). Methyl ester appears as a singlet in unlabeled, but silent in

-ester.
Interpretation of "Iso" Configuration

In 5


-steroids (A/B cis junction), the 

bond is equatorial and the

bond is axial.
  • Lithocholic Acid (

    
    ):  C3-H is axial (broad multiplet).
    
  • Isolithocholic Acid (

    
    ):  C3-H is equatorial (narrow multiplet).
    
  • Correction: In 5

    
    -cholanes, the A-ring adopts a chair conformation where the 
    
    
    
    substituent is equatorial and the
    
    
    substituent is axial. Consequently, the C3 proton for Isolithocholic acid (
    
    
    -OH)
    is equatorial, resulting in a narrow signal width due to small coupling constants (
    
    
    and
    
    
    ).

References

  • Mitsunobu Inversion on Bile Acids

    • S. Bertuletti et al., "Synthesis of ω-Muricholic Acid by One-Pot Enzymatic Mitsunobu Inversion," ChemCatChem, 2021.[5] (Demonstrates the principle of C3/C7 inversion in bile acids).

  • Deuterium Labeling of Bile Acids

    • Avanti Research, "Lithocholic Acid-d4 Product Monograph," Avanti Polar Lipids.
  • Synthesis of Isolithocholic Acid

    • Batta, A.K., et al., "Transformation of bile acids into iso-bile acids," Hepatology, 1985.[6] (Foundational work on the 3-beta isomer).

  • General Methyl Esterification

    • MedChemExpress, "Methyl Cholate Protocol," (Standard protocol for bile acid esterific

Sources

Methyl Isolithocholate-d7 mechanism of action as a TGR5 modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Methyl Isolithocholate-d7 , a deuterated isotopologue of the secondary bile acid derivative Methyl Isolithocholate. While the unlabeled parent compound (Methyl Isolithocholate) functions as a ligand for the Takeda G-Protein-Coupled Receptor 5 (TGR5) , the -d7 variant serves as a critical internal standard (IS) and mechanistic probe for precise quantification in pharmacological and metabolomic studies.

This document details the molecular mechanism of the isolithocholate scaffold, its interaction with TGR5, and the specific experimental workflows where the -d7 isotopologue ensures data integrity.

Chemical & Pharmacological Profile

Structural Identity
  • Compound Name: Methyl Isolithocholate-d7[1][2][3][4]

  • Chemical Structure: Methyl (3β,5β)-3-hydroxycholan-24-oate-d7[1]

  • Core Scaffold: Isolithocholic Acid (IsoLCA), the 3β-epimer of Lithocholic Acid (LCA).

  • Modification: Methyl esterification at the C-24 carboxyl group.

  • Isotopic Labeling: Deuteration (-d7), typically on the steroid core or the methyl ester group (depending on synthesis), inducing a mass shift of +7 Da relative to the endogenous metabolite.

The "Iso" Distinction (Expert Insight)

Unlike Lithocholic Acid (LCA), which possesses a 3α-hydroxyl group and is the most potent endogenous TGR5 agonist (EC50 ≈ 0.53 µM), Isolithocholic Acid features a 3β-hydroxyl orientation. Structure-Activity Relationship (SAR) studies indicate that 3β-epimers (iso-bile acids) generally exhibit reduced affinity compared to their 3α-counterparts. However, the methyl esterification (Methyl Isolithocholate) increases lipophilicity, potentially altering membrane permeability and receptor residence time.

Key Pharmacological Concept: The -d7 variant is pharmacologically equivalent to the unlabeled compound in terms of binding kinetics (barring negligible kinetic isotope effects) but is spectrally distinct, making it the "gold standard" for normalizing ion suppression in LC-MS/MS assays targeting TGR5 modulators.

Mechanism of Action: TGR5 Modulation[5][6][7][8][9][10][11]

The mechanism described below applies to the Methyl Isolithocholate scaffold . The -d7 variant follows this identical pathway when used in biological systems, though its primary utility is analytical.

Receptor Activation (GPBAR1)

Methyl Isolithocholate acts as a hydrophobic ligand for TGR5 (GPBAR1) , a Gs-coupled GPCR expressed in enteroendocrine L-cells, brown adipose tissue (BAT), and immune cells.

  • Ligand Binding: The steroid nucleus intercalates into the TGR5 transmembrane binding pocket. The 3β-OH and C-24 methyl ester align with specific hydrophobic residues (e.g., Phe, Tyr) and polar anchors (e.g., Asn93, Glu169) within the receptor cleft.

  • Conformational Change: Binding induces a conformational shift in transmembrane helices (TM5/TM6), facilitating the release of GDP from the Gαs subunit.

  • Gs Coupling: The activated Receptor-Gαs complex stimulates Adenylyl Cyclase (AC) .[5]

Downstream Signaling Cascade

The activation of AC triggers the canonical cAMP-PKA pathway, leading to tissue-specific metabolic outcomes:

  • Enteroendocrine L-Cells: cAMP elevation activates EPAC (Exchange Protein directly Activated by cAMP) and PKA , triggering the closure of K+ATP channels, membrane depolarization, and calcium influx. This results in the exocytosis of Glucagon-Like Peptide-1 (GLP-1) .[6]

  • Brown Adipose Tissue (BAT): cAMP-PKA signaling upregulates Type 2 Deiodinase (D2) , converting T4 to T3, thereby increasing mitochondrial thermogenesis.[5]

Visualization: TGR5 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by the Methyl Isolithocholate scaffold.

TGR5_Signaling cluster_membrane Cell Membrane Ligand Methyl Isolithocholate (Ligand) TGR5 TGR5 (GPBAR1) Receptor Ligand->TGR5 Binding Gs Gαs Protein TGR5->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates GLP1 GLP-1 Secretion (L-Cells) PKA->GLP1 Exocytosis D2 Deiodinase 2 (D2) (Thermogenesis) PKA->D2 Gene Expression EPAC->GLP1 Ca2+ Mobilization

Caption: Figure 1. TGR5 signal transduction cascade initiated by Methyl Isolithocholate binding, leading to GLP-1 secretion and thermogenic gene activation.

Experimental Workflows: Utilizing the -d7 Probe

The primary value of Methyl Isolithocholate-d7 lies in its role as a stable isotope internal standard. In TGR5 drug discovery, accurate quantification of the active ligand (unlabeled) is required to correlate receptor occupancy with biological effect.

Protocol: LC-MS/MS Quantification of TGR5 Ligands

This protocol ensures the precise measurement of Methyl Isolithocholate levels in plasma or cell culture media, correcting for matrix effects using the -d7 variant.

Reagents:

  • Analyte: Methyl Isolithocholate (Unlabeled).[2]

  • Internal Standard (IS): Methyl Isolithocholate-d7 (100 nM stock).

  • Matrix: Plasma or Cell Culture Supernatant.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of biological sample into a 96-well plate.

    • Spike IS: Add 10 µL of Methyl Isolithocholate-d7 (working solution) to every well (samples, standards, and QCs). This is the critical normalization step.

  • Protein Precipitation:

    • Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of the supernatant to a clean plate.

    • Dilute 1:1 with water (to match initial mobile phase strength).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Target: Monitor transition for Methyl Isolithocholate (e.g., m/z 391.3 → Product Ion).

      • IS: Monitor transition for Methyl Isolithocholate-d7 (e.g., m/z 398.3 → Product Ion).

  • Data Calculation:

    • Calculate Area Ratio:

      
      
      
    • The d7 standard corrects for ionization suppression caused by phospholipids in the matrix, ensuring the calculated concentration reflects true TGR5 modulator exposure.

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Media) Spike Spike IS: Methyl Isolithocholate-d7 Sample->Spike Normalization Precip Protein Precipitation (ACN) Spike->Precip Centrifuge Centrifugation (4000g, 15m) Precip->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Supernatant Detect MRM Detection (Mass Shift +7 Da) Inject->Detect Result Quantification (Area Ratio) Detect->Result Data Analysis

Caption: Figure 2. Analytical workflow utilizing Methyl Isolithocholate-d7 to normalize matrix effects in TGR5 ligand quantification.

Quantitative Data Summary

The following table summarizes the comparative pharmacological properties of the Methyl Isolithocholate scaffold against the standard TGR5 agonist, Lithocholic Acid (LCA).

ParameterLithocholic Acid (LCA)Methyl Isolithocholate (Scaffold)Methyl Isolithocholate-d7
C-3 Hydroxyl 3α-OH3β-OH (Iso)3β-OH (Iso)
C-24 Moiety Carboxylic AcidMethyl EsterMethyl Ester
TGR5 Potency High (EC50 ~0.53 µM)Moderate/LowEquivalent to unlabeled
Molecular Weight ~376.57~390.60~397.64 (+7 Da)
Primary Use Biological AgonistMetabolite / ModulatorInternal Standard
Lipophilicity HighVery High (Ester)Very High

Note: The "Iso" (3β) configuration typically results in lower TGR5 potency compared to the "Normal" (3α) configuration found in LCA. The methyl ester modification improves cellular permeability.

References

  • Sato, H., et al. (2008).[7] "Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies." Journal of Medicinal Chemistry. Link

  • Pols, T.W., et al. (2011).[8] "The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target."[9] Digestive Diseases. Link

  • Duboc, H., et al. (2014). "The role of TGR5 in bile acid metabolism and signaling." Nature Reviews Gastroenterology & Hepatology. Link

  • Cayman Chemical. "Methyl Isolithocholate-d7 Product Information." Cayman Chemical Catalog. Link (Representative source for chemical standards).

  • Kawamata, Y., et al. (2003). "A G protein-coupled receptor responsive to bile acids."[9][10][11][12][5][7][13] Journal of Biological Chemistry. Link

Sources

A Senior Application Scientist's Guide to Stable Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Imperative for Precision: Why Quantify the Proteome?

In the post-genomic era, it has become abundantly clear that a static blueprint of genes is insufficient to understand the dynamic machinery of life. Proteins are the primary drivers of phenotype, executing the vast majority of cellular functions and representing the direct targets of most therapeutic drugs.[1] Consequently, the study of the proteome—the entire complement of proteins in a biological system—provides a direct window into cellular state, disease mechanisms, and drug response.[2]

However, merely identifying the proteins present is not enough. Biological processes are governed by complex and dynamic changes in protein abundance, modifications, and interactions. Therefore, quantitative proteomics , which measures the amount of specific proteins, is essential for moving beyond descriptive analysis to functional insight.[3] It is this quantitative data that allows us to understand disease progression, identify biomarkers, and elucidate a drug's mechanism of action and potential off-target effects.[4] Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a gold-standard strategy for achieving the accuracy and reproducibility required for these demanding applications.[5]

The Core Principle: Using Mass as a Differentiator

Stable isotope labeling leverages a simple, elegant principle: by incorporating heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) into proteins or peptides, we can create a "heavy" version that is chemically identical to its natural "light" counterpart but distinguishable by its mass in a mass spectrometer.[6]

When a "light" sample (e.g., control state) and a "heavy" sample (e.g., treated state) are mixed, the chemically identical peptides from each sample will co-elute during liquid chromatography and enter the mass spectrometer together. The instrument detects them as a pair of peaks separated by a known mass difference. The ratio of the intensities of these heavy and light peaks directly reflects the relative abundance of that peptide—and by extension, its parent protein—in the two original samples.[7] This co-analysis of mixed samples is a cornerstone of the method's power, as it minimizes the experimental variability that can arise from separate sample preparation and analysis.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption [label="Figure 1: Core workflow of stable isotope labeling.", fontname="Arial", fontsize=12]; end

Major Strategies for Isotope Incorporation

There are three primary strategies for introducing stable isotopes into a proteomic workflow, each with distinct advantages and applications. The choice of strategy is critical and depends on the sample type, the biological question, and the desired level of multiplexing.[9]

Metabolic Labeling: In Vivo Incorporation

In metabolic labeling, stable isotopes are supplied to living cells or organisms in the form of essential amino acids within their growth medium.[10] As the cells grow and synthesize new proteins, they naturally incorporate these "heavy" amino acids into their entire proteome.[11] This approach is considered a gold standard for accuracy because the light and heavy samples can be combined at the earliest possible stage (the intact cell or protein lysate level), minimizing errors from downstream sample processing.[8]

Key Technique: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

Developed by Matthias Mann's group, SILAC is the most prominent metabolic labeling technique.[11] It typically involves growing one cell population in "light" medium containing standard arginine and lysine, and another population in "heavy" medium with ¹³C or ¹⁵N-labeled arginine and lysine.[12] Because the protease trypsin cleaves C-terminal to arginine and lysine, this strategy ensures that nearly every resulting peptide (except the C-terminal one) will contain a label for quantification.[11]

dot graph SILAC_Workflow { graph [splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption [label="Figure 2: The SILAC experimental workflow.", fontname="Arial", fontsize=12]; end

Experimental Protocol: SILAC

  • Adaptation Phase: Culture cells for at least 5-6 doublings in specialized SILAC medium where natural arginine and lysine are replaced by their heavy isotope counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) to ensure >95% incorporation.[11][13] A parallel culture is grown in identical medium with light amino acids.

  • Experimental Phase: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.[13]

  • Harvest and Mix: Harvest the light and heavy cell populations and combine them in a precise 1:1 ratio based on cell count or total protein amount.[11]

  • Sample Preparation: Co-isolate the proteins from the mixed cell pellet, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis: Extract peptide intensity ratios for light/heavy pairs. The median ratio of all peptides identified for a given protein determines that protein's relative abundance change.[14]

Chemical Labeling: In Vitro Derivatization

Chemical labeling is the most versatile approach as it occurs in vitro after protein extraction and digestion, making it applicable to virtually any sample type, including tissues and biofluids for which metabolic labeling is not feasible.[15][16] These methods use chemical reagents that covalently attach isotope-containing tags to peptides.[17]

Key Techniques: iTRAQ and TMT (Isobaric Tags)

Isobaric labeling, using reagents like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags), has revolutionized quantitative proteomics by dramatically increasing multiplexing capacity.[18][19]

The chemistry is ingenious: the tags consist of a peptide-reactive group (which binds to the N-terminus and lysine side chains of peptides), a mass normalizer group, and a reporter ion group.[12][18] Within a set (e.g., TMTpro™ 18-plex), all tags have the exact same total mass—they are isobaric. The isotopic variation is distributed between the reporter and normalizer regions.[20][21]

During the first stage of mass spectrometry (MS1), all identically-labeled peptides from up to 18 different samples appear as a single, combined peak, increasing sensitivity.[3] When this combined peptide ion is selected for fragmentation (MS/MS), the tag breaks at the linker, releasing the unique reporter ions. The masses of these reporter ions are distinct for each sample, and their relative intensities are used for quantification.[3][22]

dot graph TMT_Workflow { graph [splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption [label="Figure 3: Isobaric tagging (TMT/iTRAQ) workflow.", fontname="Arial", fontsize=12]; end

Experimental Protocol: TMT

  • Protein Preparation: Extract proteins from each of the up to 18 samples. Reduce, alkylate, and digest the proteins into peptides using trypsin.[20][23]

  • TMT Labeling: Reconstitute the peptides and label each sample with a unique TMT reagent from the multiplex kit. This reaction targets primary amines.[24]

  • Quenching and Pooling: Quench the labeling reaction.[24] Combine all labeled samples into a single vial in a 1:1 ratio.

  • Fractionation: To reduce sample complexity and increase proteome coverage, the pooled sample is typically fractionated using techniques like high-pH reversed-phase liquid chromatography.[23]

  • LC-MS/MS Analysis: Analyze each fraction by high-resolution tandem mass spectrometry. The instrument must be configured to isolate the precursor ion, fragment it using High-energy Collisional Dissociation (HCD), and detect the low-mass reporter ions.[25]

  • Data Analysis: Specialized software identifies the peptides from the MS/MS spectra and quantifies the intensity of each reporter ion to determine the relative protein abundance across all samples.[23]

Enzymatic Labeling

This method uses an enzyme to incorporate heavy isotopes. The most common approach is ¹⁸O-labeling, where protein digestion is performed in the presence of H₂¹⁸O. The protease (typically trypsin) catalyzes the incorporation of two ¹⁸O atoms at the C-terminus of each resulting peptide, creating a 4 Da mass shift. While simple, this method has limitations, including the potential for incomplete labeling and the late-stage mixing of samples, which can introduce variability.[5]

A Comparative Overview of Key Labeling Strategies

The choice between metabolic and chemical labeling is a critical decision in experimental design.[15]

FeatureSILAC (Metabolic)iTRAQ / TMT (Chemical)
Principle In vivo incorporation of heavy amino acids.In vitro chemical tagging of peptides.
Sample Types Limited to metabolically active, culturable cells.[16]Applicable to any protein sample (cells, tissues, fluids).[26]
Multiplexing Typically 2-3 states; up to 5 with pSILAC or NeuCode.[7]High; 8-plex (iTRAQ), up to 18-plex (TMTpro).[18][21]
Accuracy High; samples combined early, minimizing processing error.[14]Very good; but subject to ratio compression artifacts.[12]
Throughput Lower due to limited multiplexing.High; ideal for large-scale studies.[27]
Cost High cost of isotope-labeled media and long culture times.[28]Reagent costs can be high, but offset by reduced MS time.

Beyond Relative Numbers: Absolute Quantification (AQUA)

While relative quantification is powerful for discovery, many applications, especially in clinical biomarker validation and drug development, require knowing the exact amount (e.g., fmol/µg) of a protein. This is achieved through absolute quantification .[29]

The AQUA (Absolute QUAntification) strategy involves synthesizing a short peptide corresponding to a sequence from the target protein, but with a stable isotope-labeled amino acid incorporated.[30] A known, precise amount of this "heavy" synthetic peptide is spiked into the experimental sample during protein digestion.[31] By comparing the MS signal intensity of the endogenous "light" peptide to the known amount of the spiked-in "heavy" standard, one can calculate the absolute concentration of the target protein.[31][32] For even greater accuracy, full-length, stable isotope-labeled proteins can be used as internal standards, which account for variability in both digestion and pre-fractionation steps.[31][33]

Applications in Drug Discovery and Development

Quantitative proteomics using stable isotope labeling is a transformative technology across the entire drug development pipeline.[1][4]

  • Target Identification and Validation: By comparing the proteomes of diseased vs. healthy tissues or cells, researchers can identify proteins that are differentially expressed, pinpointing novel therapeutic targets.[2]

  • Mechanism of Action (MoA) Studies: Scientists can treat cells with a compound and use TMT or SILAC to globally profile which proteins and signaling pathways are altered, providing deep insight into the drug's MoA.[34]

  • Biomarker Discovery: Analyzing patient samples (e.g., plasma, tumor biopsies) can reveal protein biomarkers for disease diagnosis, prognosis, or prediction of treatment response, paving the way for personalized medicine.[2][19]

  • Toxicity and Off-Target Profiling: Quantitative proteomics can uncover unintended protein changes caused by a drug candidate, helping to identify potential toxicity and off-target effects early in development.[34]

Conclusion: An Indispensable Tool for Modern Research

Stable isotope labeling has moved quantitative proteomics from a specialized technique to a robust, high-throughput tool for biological discovery and therapeutic development. Methods like SILAC offer unparalleled accuracy for cell-based models, while isobaric tagging with TMT and iTRAQ provides the multiplexing power needed for large-scale studies, including clinical samples. By providing precise, reproducible quantification of thousands of proteins simultaneously, these technologies enable researchers to build a deeper, more functional understanding of the complex biological systems they seek to modulate for human health.

References

  • Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Wikipedia. [Link]

  • Proteomics in Drug Discovery and Development: Targeting the Proteome. (2023). SciTechnol. [Link]

  • Production and use of stable isotope-labeled proteins for absolute quantitative proteomics. (n.d.). SpringerLink. [Link]

  • Applications of Proteomics in Drug Discovery. (2025). Technology Networks. [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. (n.d.). PubMed Central. [Link]

  • Proteomics / Label-free versus Labelled - How to Choose Your Quantitation Method. (2017). Galaxy Training!. [Link]

  • Isobaric tag for relative and absolute quantitation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Stable isotope dimethyl labelling for quantitative proteomics and beyond. (2016). The Royal Society Publishing. [Link]

  • Tandem Mass Tag (TMT) Technology in Proteomics. (n.d.). News-Medical.net. [Link]

  • Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. (n.d.). MetwareBio. [Link]

  • New Approaches for Absolute Quantification of Stable-Isotope-Labeled Peptide Standards for Targeted Proteomics Based on a UV Active Tag. (2020). PubMed. [Link]

  • Stable Isotope Labeled (SIL) Peptides. (n.d.). SB-PEPTIDE. [Link]

  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (n.d.). News-Medical.net. [Link]

  • Isotope labelling-based quantitative proteomics: A comparison of labelling methods. (n.d.). Student Theses Faculty of Science and Engineering. [Link]

  • Quantitative Proteomics by Metabolic Labeling of Model Organisms. (n.d.). PubMed Central. [Link]

  • Chemical isotope labeling for quantitative proteomics. (n.d.). PubMed Central. [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025). ResearchGate. [Link]

  • Using Proteomics to Improve the Drug Development Process. (n.d.). MetwareBio. [Link]

  • Stable isotopic labeling of proteins for quantitative proteomic applications. (2008). Oxford Academic. [Link]

  • Quantitative Proteomics with Tandem Mass Tags: High-Throughput, Accurate, Reliable. (2025). ITSI-Biosciences. [Link]

  • Stable isotopic labeling in proteomics. (2008). SciSpace. [Link]

  • Label-Free vs Labeled Proteomics Quantitation Techniques. (2026). Technology Networks. [Link]

  • Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells. (2023). PubMed Central. [Link]

  • iTRAQ-based Quantitative Proteomics Analysis. (n.d.). Mtoz Biolabs. [Link]

  • Isotope-labeled Protein Standards Toward Absolute Quantitative Proteomics. (2025). ResearchGate. [Link]

  • Comparing iTRAQ, TMT and SILAC. (2023). Silantes. [Link]

  • Isobaric tag for relative and absolute quantitation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry. (2018). G-Biosciences. [Link]

  • Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. (2025). ResearchGate. [Link]

  • Principles of iTRAQ, TMT, and SILAC in Protein Quantification. (n.d.). Mtoz Biolabs. [Link]

  • Advantages and Disadvantages of Label-Free Quantitative Proteomics. (n.d.). Mtoz Biolabs. [Link]

  • Relative Quantification: iTRAQ & TMT. (n.d.). UC Davis Genome Center. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for Methyl Isolithocholate-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantitation of Methyl Isolithocholate-d7 (Me-IsoLCA-d7). While often utilized as an internal standard (IS) for bile acid profiling, this compound requires independent validation when used as a metabolic tracer or purity standard.

The method overcomes two primary analytical challenges:

  • Stereochemical Resolution: Differentiating the 3

    
    -hydroxy (IsoLCA) isomer from the 3
    
    
    
    -hydroxy (LCA) epimer.
  • Ionization Efficiency: Optimizing Positive Electrospray Ionization (ESI+) for a neutral steroid ester that lacks the ionizable carboxylic acid group of its parent bile acid.

Chemical Context & Mechanistic Strategy

The Analyte
  • Compound: Methyl Isolithocholate-d7 (Methyl 3

    
    -hydroxy-5
    
    
    
    -cholan-24-oate-d7).
  • Parent Class: Secondary Bile Acid Methyl Ester.

  • Key Property: High lipophilicity (LogP > 6.0) and lack of acidic protons due to methylation.

Method Development Logic

The Ionization Pivot (Negative to Positive): Standard bile acids are analyzed in ESI- mode due to the carboxylic acid moiety (


). However, Methyl Isolithocholate  has a blocked carboxyl group. Therefore, the method must utilize ESI+ .
  • Mechanism:[1][2] We utilize Ammonium Formate in the mobile phase to drive the formation of ammoniated adducts

    
     or protonated species 
    
    
    
    , followed by collision-induced dissociation (CID) yielding characteristic water-loss fragments.

The Chromatographic Challenge (Isomer Separation): Lithocholic acid (3


) and Isolithocholic acid (3

) are diastereomers. Their methyl esters retain identical masses. Separation relies on the subtle difference in the spatial orientation of the hydroxyl group interacting with the C18 stationary phase. A Core-Shell (Fused-Core) particle column is selected to provide the necessary peak capacity to resolve these isomers.

Experimental Workflow Diagram

MethodWorkflow Sample Biological Sample (Plasma/Serum) LLE Liquid-Liquid Extraction (MTBE/Hexane) Sample->LLE Protein Crash DryDown Evaporation & Reconstitution (MeOH) LLE->DryDown Organic Layer LC UHPLC Separation (C18 Core-Shell) DryDown->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantitation & Isomer Ratio MS->Data Signal

Figure 1: End-to-end workflow for the extraction and analysis of Methyl Isolithocholate-d7.

Detailed Protocol

Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity of the methyl ester, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing phospholipids and salts.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (if analyzing d7 as a tracer, use non-deuterated Methyl Isolithocholate as IS).

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms a distinct upper layer and efficiently extracts neutral sterols while leaving polar matrix components in the aqueous phase.

  • Agitation: Vortex vigorously for 2 minutes; Centrifuge at 14,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass vial.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (80:20) . High organic content is required to ensure solubility of the hydrophobic ester.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Kinetex C18 (Phenomenex) or Cortecs C18 (Waters) .

    • Dimensions: 2.1 x 100 mm, 1.6 µm or 1.7 µm particle size.

    • Temp: 50°C (Elevated temperature improves mass transfer for sterols).

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 2 mM Ammonium Formate in Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[3][4]

    • Note: The 50:50 MeOH/ACN blend in B provides a balance between the protic solvent (MeOH) needed for ionization and the aprotic solvent (ACN) needed for peak shape.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 60 0.4
1.00 60 0.4
6.00 95 0.4
8.00 95 0.4
8.10 60 0.4

| 10.00 | 60 | 0.4 |

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Quantitation): The methyl ester usually forms an ammoniated adduct


 or a protonated water-loss species 

.
  • Assumption: MW of Methyl Isolithocholate-d7

    
     397.6 Da.
    
AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Type
Me-IsoLCA-d7 415.4

379.4

25Quantifier
Me-IsoLCA-d7 415.4

257.2 (Ring Frag)40Qualifier
Me-LCA (Unlabeled) 408.4

372.4

25IS / Monitor

Note: Exact masses must be tuned. If the


 is dominant (approx m/z 398), use 398 -> 380 (water loss).

Isomer Separation Logic

The critical quality attribute of this method is the separation of the 3


 (Iso) from the 3

(Normal) form.

IsomerSep cluster_0 Critical Pair Separation LCA Methyl Lithocholate (3α-OH, Equatorial) Interaction C18 Stationary Phase Interaction LCA->Interaction Less Hydrophobic Interaction IsoLCA Methyl Isolithocholate (3β-OH, Axial) IsoLCA->Interaction Stronger Interaction Result Retention Time Shift (ΔRT > 0.5 min) Interaction->Result

Figure 2: The 3


-hydroxyl group in Isolithocholate typically results in slightly different solvation and stationary phase interaction compared to the 3

epimer, allowing baseline resolution.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following acceptance criteria must be met during every run:

  • Retention Time Confirmation: The analyte must elute at the specific RT established by the pure standard. Relative Retention Time (RRT) vs. the non-deuterated form should be 1.00.

  • Isomeric Purity Check: Inject a "System Suitability" mixture containing both Methyl Lithocholate and Methyl Isolithocholate. Requirement: Valley-to-peak ratio < 10% (Baseline separation).

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][5][6] [Link]

  • Griffiths, W. J., et al. (2013). Mass spectrometry for steroid analysis. Journal of Steroid Biochemistry and Molecular Biology.
  • Scherer, M., et al. (2009). Rapid quantification of bile acids and their conjugates in serum by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. [Link] (Demonstrates C18 separation principles for bile acids).

  • Mac-Mod Analytical. LC-MS Separation of Bile Acids. (Demonstrates separation of LCA and IsoLCA). [Link]

Sources

Application Note & Protocol: High-Fidelity Bile Acid Quantification Through Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Bile Acids and the Imperative for Precision

Bile acids (BAs), once viewed merely as digestive surfactants, are now recognized as pleiotropic signaling molecules that play a central role in regulating lipid and glucose metabolism, energy homeostasis, and gut microbiota interactions.[1][2][3][4] Their quantification in biological matrices is therefore of paramount importance in pharmaceutical research, clinical diagnostics, and fundamental life sciences. However, the inherent complexity of the bile acid pool, with its numerous structurally similar and isomeric species, presents significant analytical challenges.[3][5]

This application note provides a comprehensive guide to robust sample preparation for the analysis of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the indispensable role of deuterated internal standards in achieving accurate and precise quantification, and present detailed, matrix-specific protocols for researchers, scientists, and drug development professionals.

The Gold Standard: Why Deuterated Internal Standards are Non-Negotiable

In the realm of quantitative bioanalysis by LC-MS/MS, the use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard.[6][7][8] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the analyte of interest.[7][8] This seemingly subtle modification is the key to overcoming the most significant challenges in bioanalysis: matrix effects and process variability.

The core principle is that a deuterated internal standard will behave virtually identically to its unlabeled counterpart throughout the entire analytical workflow – from extraction and cleanup to chromatography and ionization.[7][9] By adding a known quantity of the deuterated standard to the sample at the very beginning of the preparation process, it effectively normalizes for any analyte loss during extraction, as well as for any suppression or enhancement of the ionization process in the mass spectrometer.[8][10] This ensures the highest possible accuracy and precision, a cornerstone of reliable bioanalytical data.[6][7]

Diagram: The Logic of Using a Deuterated Internal Standard

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Analyte + Matrix) Add_IS Add Known Amount of Deuterated Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Analyte and IS experience similar losses MS_Detection MS Detects Analyte and IS (Analyte and IS experience similar ionization effects) LC_Separation->MS_Detection Data_Processing Quantification based on Peak Area Ratio (Analyte/IS) MS_Detection->Data_Processing Final_Result Accurate Analyte Concentration Data_Processing->Final_Result

Caption: Workflow illustrating how deuterated internal standards correct for variability.

A Curated List of Common Deuterated Bile Acid Standards

The selection of appropriate deuterated internal standards is critical. Ideally, each bile acid analyte should be paired with its corresponding deuterated analog.[6] Below is a table of commonly used deuterated bile acids available from various suppliers.

Deuterated Internal Standard Abbreviation
Cholic acid-d4CA-d4
Chenodeoxycholic acid-d4CDCA-d4
Deoxycholic acid-d4DCA-d4
Lithocholic acid-d4LCA-d4
Ursodeoxycholic acid-d4UDCA-d4
Glycocholic acid-d4GCA-d4
Glycochenodeoxycholic acid-d4GCDCA-d4
Glycodeoxycholic acid-d4GDCA-d4
Taurocholic acid-d4TCA-d4
Taurochenodeoxycholic acid-d4TCDCA-d4
Taurodeoxycholic acid-d4TDCA-d4
Taurolithocholic acid-d4TLCA-d4
Glycoursodeoxycholic acid-d4GUDCA-d4
Tauroursodeoxycholic acid-d4TUDCA-d4

This list is not exhaustive, and researchers should consult vendor catalogs for a complete and up-to-date offering.[4][11]

Matrix-Specific Sample Preparation Protocols

The choice of sample preparation technique is highly dependent on the biological matrix.[1] The primary goal is to efficiently extract bile acids while removing interfering substances like proteins and phospholipids.[1]

Serum and Plasma: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for serum and plasma samples due to its simplicity and speed.[1][12]

Protocol: Protein Precipitation
  • Aliquoting: In a microcentrifuge tube, pipette 50 µL of serum or plasma sample.[13]

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (a mixture of all deuterated standards at a known concentration in methanol or a suitable solvent).[13]

  • Protein Precipitation: Add 150-200 µL of ice-cold acetonitrile or methanol.[12][13] The organic solvent disrupts the hydration shell of proteins, causing them to precipitate. Acetonitrile is often preferred as it can lead to cleaner extracts.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and complete protein precipitation.[6][13]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000-18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6][12]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids and the internal standards, to a new tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step removes the organic solvent and concentrates the analytes.[12][14]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase of your LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).[12][14] Vortex briefly to ensure the residue is fully dissolved. The sample is now ready for injection.

Urine: Solid-Phase Extraction (SPE)

Urine is a less complex matrix than plasma but can have a wide range of salt concentrations. SPE is an excellent technique for purifying and concentrating bile acids from urine.[12][15]

Protocol: Solid-Phase Extraction (C18 Cartridge)
  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. To 1 mL of the clarified urine, add the deuterated internal standard mix.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of deionized water through it.[12] This activates the stationary phase for optimal analyte retention. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[12] The bile acids will be retained on the C18 stationary phase.

  • Washing: Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities. A subsequent wash with a weak organic solvent (e.g., 5-10% methanol in water) can further remove less hydrophobic interferences.

  • Elution: Elute the bile acids from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the PPT protocol (steps 7 and 8).

Feces: Liquid-Liquid Extraction (LLE) or Solvent Extraction

Fecal samples are highly complex and require a more rigorous extraction procedure to isolate bile acids from the dense matrix.[12][16]

Protocol: Fecal Bile Acid Extraction
  • Homogenization: Weigh approximately 50-100 mg of wet or lyophilized fecal sample into a tube containing ceramic beads.

  • Extraction Solvent Addition: Add 1 mL of ice-cold methanol containing the deuterated internal standards.[17]

  • Homogenization: Homogenize the sample using a bead beater for 5-10 minutes. This mechanical disruption is crucial for breaking down the complex fecal matrix and ensuring efficient extraction.

  • Shaking/Vortexing: Further extract by shaking or vortexing for 30 minutes at 4°C.[17]

  • Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet solid debris.[17]

  • Supernatant Collection: Transfer the methanol supernatant to a clean tube.

  • Dilution & Filtration: Dilute the supernatant (e.g., 1:5) with an aqueous solution (e.g., 0.1% formic acid in water) and filter through a 0.22 µm syringe filter to remove any remaining particulates before analysis.[17][18]

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

Diagram: General Sample Preparation Workflow

G cluster_matrix Select Biological Matrix cluster_prep Sample Preparation Method cluster_final Final Steps plasma Serum / Plasma ppt Protein Precipitation (PPT) plasma->ppt urine Urine spe Solid-Phase Extraction (SPE) urine->spe feces Feces lle Solvent Extraction / LLE feces->lle evap Evaporation to Dryness ppt->evap spe->evap lle->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Overview of matrix-specific sample preparation pathways.

Method Validation and Quality Control: Ensuring Trustworthiness

Every protocol must be part of a self-validating system. Adherence to regulatory guidelines, such as those from the FDA and EMA, is crucial for ensuring the reliability of bioanalytical data.[19][20][21] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and internal standards.[19]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Matrix Effect: Evaluating the impact of the biological matrix on ionization efficiency.[10][19]

  • Recovery: Assessing the efficiency of the extraction process.[19]

  • Stability: Confirming the stability of bile acids in the matrix under various storage and handling conditions.[19]

Conclusion

The accurate quantification of bile acids is a critical endeavor in modern life sciences and drug development. The inherent challenges of this analysis can be effectively overcome through meticulous sample preparation and the principled use of deuterated internal standards. The protocols outlined in this application note provide a robust framework for researchers to generate high-quality, reproducible data, thereby enabling deeper insights into the complex roles of bile acids in health and disease.

References

  • Frontiers. (2022, March 15). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ScienceDirect. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 18). An Analytical Perspective on Liquid Chromatography-Mass Spectrometry Methods for the Analysis of Bile Acids in Human Blood Samples. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Retrieved from [Link]

  • PubMed Central (PMC). (2019, May 24). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • PubMed. (n.d.). [Studies on solid phase extraction of bile acids from biological matrix]. Retrieved from [Link]

  • Restek. (2020, October 15). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Retrieved from [Link]

  • LabRulez. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • MDPI. (1989, October 7). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Retrieved from [Link]

  • Edith Cowan University Research Online. (2021, March 15). Extraction and quantitative determination of bile acids in feces. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitative profiling of bile acids in biofluids and tissues based on accurate mass high resolution LC-FT-MS: Compound class targeting in a metabolomics workflow. Retrieved from [Link]

  • Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Retrieved from [Link]

  • Portland Press. (n.d.). Improved Human Faecal Bile Acid Extraction. Retrieved from [Link]

  • PubMed Central (PMC). (2022, February 9). A simple and reliable bile acid assay in human serum by LC‐MS/MS. Retrieved from [Link]

  • ResearchGate. (2015, February 16). Review: Bile Acid Analysis. Retrieved from [Link]

  • ResearchGate. (2025, April 11). Protocol for extraction of bile acids from human faecal samples using HPLC?. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubMed. (2021, March 15). Extraction and quantitative determination of bile acids in feces. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

  • PubMed Central (PMC). (2020, June 3). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Retrieved from [Link]

  • ResearchGate. (2003, May 7). Method for Bile Acid Determination by High Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. Retrieved from [Link]

Sources

Application Note: In Vivo Metabolic Tracing of Isolithocholic Acid Pathways Using Methyl Isolithocholate-d7

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for using Methyl Isolithocholate-d7 (Methyl IsoLCA-d7) as a metabolic tracer and internal standard in in vivo studies. Isolithocholic acid (3


-hydroxy-5

-cholan-24-oic acid) is a secondary bile acid formed by the epimerization of the hepatotoxic Lithocholic acid (LCA) by intestinal microbiota. This epimerization (3

) is a critical detoxification mechanism.

The methyl ester derivative, Methyl Isolithocholate , is often utilized in metabolic studies due to its enhanced lipophilicity compared to the free acid, facilitating rapid cellular uptake and crossing of the blood-brain barrier. The deuterated analog (d7) allows for precise Metabolic Flux Analysis (MFA) and absolute quantification via Stable Isotope Dilution Assays (SIDA), distinguishing exogenous tracer from endogenous bile acid pools.

Key Applications
  • Gut-Liver Axis Tracing: Monitoring the transport and hydrolysis of bile acid esters.

  • Microbial Biotransformation: Quantifying the rate of 3

    
    -epimerization in dysbiotic models.
    
  • Pharmacokinetics: Determining the half-life and tissue distribution of esterified bile acid prodrugs.

Chemical Context & Tracer Logic

Molecule Specifications
  • Compound: Methyl Isolithocholate-d7 (Methyl 3

    
    -hydroxy-5
    
    
    
    -cholan-24-oate-d7).
  • Labeling: Deuterium labeling (typically on the steroid core or isopropyl side chain) provides a mass shift of +7 Da.

  • Ionization Characteristic: Unlike free bile acids which are best analyzed in ESI(-) mode, Methyl Isolithocholate lacks an acidic proton and must be analyzed in ESI(+) mode (forming

    
     or 
    
    
    
    adducts) or via APCI.
Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer, including hydrolysis (esterase activity) and potential re-conjugation.

MetabolicPathway Tracer Methyl IsoLCA-d7 (Tracer) Gut Intestinal Lumen (Absorption) Tracer->Gut Oral Gavage Liver Hepatocyte (Metabolism) Gut->Liver Portal Vein Transport (OATP/NTCP) IsoLCA IsoLCA-d7 (Free Acid) Liver->IsoLCA Carboxylesterases (Hydrolysis) IsoLCA->Liver Sulfation (SULT2A1) Conjugates Tauro/Glyco-IsoLCA-d7 IsoLCA->Conjugates BAT/BAAT (Conjugation)

Figure 1: Metabolic trajectory of Methyl Isolithocholate-d7 from administration to hepatic biotransformation.[1]

Experimental Protocols

Protocol A: In Vivo Administration (Mouse Model)

Objective: To administer the tracer without inducing non-physiological surfactant effects.

Materials:

  • Methyl IsoLCA-d7 (>99% isotopic purity).

  • Vehicle: Corn oil (for oral) or 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) for IV.
  • C57BL/6 mice (n=6 per timepoint).

Procedure:

  • Preparation of Dosing Solution:

    • Oral: Dissolve Methyl IsoLCA-d7 in ethanol (5% final vol), then emulsify in stripped corn oil to a concentration of 1 mg/mL.

    • IV: Dissolve in 10% HP

      
      CD in saline.
      
  • Dosing: Administer 5 mg/kg body weight via oral gavage.

  • Sampling Timepoints: Collect blood (plasma) and liver tissue at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Preservation: Snap-freeze tissues in liquid nitrogen immediately to stop esterase activity.

Protocol B: Sample Preparation (Differentiation of Ester vs. Acid)

Critical Note: Standard alkaline hydrolysis protocols will convert your Methyl IsoLCA-d7 tracer into IsoLCA-d7, losing the specific "ester" information. Use Liquid-Liquid Extraction (LLE) to separate species based on polarity.

Step-by-Step:

  • Homogenization: Homogenize 50 mg liver tissue in 500 µL ice-cold PBS.

  • Protein Precipitation: Add 10 µL of Internal Standard (e.g., LCA-d4, distinct from tracer) to 100 µL homogenate/plasma.

  • Extraction (LLE):

    • Add 1 mL MTBE (Methyl tert-butyl ether) .

    • Vortex vigorously for 10 mins.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Phase Separation:

    • Organic Layer (Top): Contains Methyl IsoLCA-d7 (Ester) and free IsoLCA.

    • Aqueous Layer (Bottom): Contains conjugated bile acids (Tauro/Glyco).[1][2][3][4]

  • Reconstitution: Evaporate the organic layer under nitrogen. Reconstitute in 100 µL Methanol:Water (50:50) containing 5 mM Ammonium Acetate.

Analytical Method: LC-MS/MS

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[5] Chromatography: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

MS Source Parameters
  • Polarity: Positive (ESI+) for Methyl Ester; Negative (ESI-) for Free Acid. Note: If analyzing both simultaneously, use rapid polarity switching.

  • Ion Source: Electrospray Ionization (ESI).[2]

  • Spray Voltage: 4500 V (Pos) / -4500 V (Neg).

MRM Transitions (Targeted)

The following table outlines the specific transitions required to track the d7-tracer versus the endogenous metabolites.

AnalytePrecursor Ion (

)
Product Ion (

)
PolarityType
Methyl IsoLCA-d7 404.6

376.6

PositiveTracer (Parent)
Methyl IsoLCA 397.6

369.6

PositiveEndogenous Ester
IsoLCA-d7 382.6

382.6 (Pseudo-MRM)NegativeTracer (Metabolite)
IsoLCA (Endogenous) 375.6

375.6 (Pseudo-MRM)NegativeEndogenous Acid

Note: Free bile acids like IsoLCA often do not fragment well in ESI-. "Pseudo-MRM" (Parent


 Parent) or monitoring the sulfate loss is common.

Workflow Visualization

Workflow cluster_analysis Detection Mode Sample Biological Sample (Plasma/Liver) LLE LLE Extraction (MTBE) Sample->LLE OrgPhase Organic Phase (Contains Methyl Ester) LLE->OrgPhase AqPhase Aqueous Phase (Contains Conjugates) LLE->AqPhase Dry Evaporation & Reconstitution (MeOH:H2O + NH4OAc) OrgPhase->Dry LCMS LC-MS/MS Analysis (Polarity Switching) Dry->LCMS ESI+ (Methyl Ester) ESI+ (Methyl Ester) LCMS->ESI+ (Methyl Ester) ESI- (Free Acid) ESI- (Free Acid) LCMS->ESI- (Free Acid)

Figure 2: Analytical workflow for separating and detecting methylated vs. free bile acid species.

References

  • Hofmann, A. F., & Hagey, L. R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461–2483. Link

  • Joyce, S. A., & Gahan, C. G. (2016). Bile Acid Modifications at the Microbe-Host Interface: Potential for Nutraceutical and Pharmaceutical Interventions in Host Health. Annual Review of Food Science and Technology, 7, 313–333. Link

  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences, 108(2), 225–246. Link

  • Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 51(1), 23–41. Link

  • Bathena, S. P., et al. (2013). Quantitative determination of bile acids in human plasma by LC-MS/MS. Journal of Chromatography B, 930, 91-105. Link

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Methyl Isolithocholate-d7

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Resolution Mass Spectrometry (HRMS) protocol for the quantification of Methyl Isolithocholate , utilizing Methyl Isolithocholate-d7 as a stable isotope-labeled internal standard (SIL-IS). Unlike free bile acids which are traditionally analyzed in negative electrospray ionization (ESI-) mode, the methyl ester derivatization neutralizes the carboxylic moiety, necessitating a shift to Positive ESI (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). This guide addresses the critical chromatographic separation of the 3


-hydroxy isomer (Isolithocholate) from its 3

-hydroxy epimer (Lithocholate), a mandatory requirement for accurate quantitation in biological matrices.

Introduction & Scientific Rationale

The Analyte: Methyl Isolithocholate

Isolithocholic acid (3


-hydroxy-5

-cholan-24-oic acid) is a secondary bile acid formed by the microbial epimerization of Lithocholic acid (LCA). While LCA is known for its hepatotoxicity, the 3

-isomer (IsoLCA) exhibits distinct biological signaling properties, particularly involving the FXR and TGR5 receptors.

The Methyl Ester form is often analyzed for two reasons:

  • Metabolic Tracing: As a synthetic derivative used to study bile acid transport without rapid conjugation.

  • Analytical Sensitivity: Methylation increases hydrophobicity, improving retention on C18 columns, and facilitates ionization in positive mode, avoiding the high background noise often seen in the low-mass region of negative mode.

The Role of Methyl Isolithocholate-d7

In HRMS, matrix effects (ion suppression/enhancement) are the primary source of quantitative error. Methyl Isolithocholate-d7 serves as the ideal SIL-IS.

  • Co-elution: It virtually co-elutes with the analyte, experiencing the exact same matrix suppression at the moment of ionization.[1]

  • Mass Resolution: The +7 Da mass shift is sufficient to prevent isotopic overlap (crosstalk) between the analyte and the standard, provided the resolution (

    
    ) of the mass analyzer is sufficient (
    
    
    
    FWHM).

Experimental Design & Logic

Ionization Strategy: The "Ester Switch"
  • Free Bile Acids (Negative Mode): Rely on the deprotonation of the -COOH group (

    
    ).
    
  • Methyl Esters (Positive Mode): The -COOCH

    
     group cannot be deprotonated. Therefore, we must drive ionization via adduct formation.
    
    • Mechanism:[2] We utilize Ammonium Formate in the mobile phase to generate stable Ammonium adducts (

      
      ). Protonated molecular ions (
      
      
      
      ) are often unstable for steroid esters, leading to in-source water loss (
      
      
      ).
Isomer Separation

The critical quality attribute (CQA) of this method is the resolution between Methyl Isolithocholate (3


)  and Methyl Lithocholate (3

)
. These are diastereomers with identical exact masses. Mass spectrometry cannot distinguish them; Chromatography must.

Analytical Workflow

Workflow Diagram

The following diagram outlines the critical path from sample extraction to data processing.

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum 100 µL) Spike Spike IS (Methyl Isolithocholate-d7) Sample->Spike Internal Standardization Precip Protein Precipitation (Acetonitrile, 1:4 v/v) Spike->Precip Denaturation Centrifuge Centrifugation (15,000 x g, 10 min) Precip->Centrifuge Phase Sep Evap Supernatant Evaporation (N2 stream @ 40°C) Centrifuge->Evap Organic Phase Recon Reconstitution (MeOH:H2O 50:50) Evap->Recon Concentration LC UHPLC Separation (C18 Core-Shell) Recon->LC Injection MS HRMS Detection (Orbitrap/Q-TOF) LC->MS ESI(+) Data Data Processing (XIC Extraction) MS->Data Quantitation

Figure 1: Step-by-step analytical workflow ensuring matrix normalization via early introduction of the d7-Internal Standard.

Detailed Protocol

Reagents & Standards
  • Analyte: Methyl Isolithocholate (Synthetic standard).

  • Internal Standard: Methyl Isolithocholate-d7 (Custom synthesis or isotope lab).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[3]

  • Additives: Ammonium Formate (10 mM stock), Formic Acid.

Sample Preparation (Liquid-Liquid Extraction optimized for Esters)

Rationale: Methyl esters are highly lipophilic. A simple protein precipitation may leave them bound to precipitated lipids. A liquid-liquid extraction (LLE) or supported liquid extraction (SLE) provides cleaner extracts.

  • Aliquot: Transfer

    
     of plasma/serum to a glass tube.
    
  • IS Spiking: Add

    
     of Methyl Isolithocholate-d7  working solution (
    
    
    
    in MeOH). Vortex for 10 sec.
    • Note: Allow to equilibrate for 5 mins to ensure IS binds to matrix proteins similarly to the analyte.

  • Extraction: Add

    
     of Methyl tert-butyl ether (MTBE) .
    
  • Agitation: Vortex vigorously for 2 mins or shake on a plate shaker.

  • Phase Separation: Centrifuge at

    
     for 5 mins.
    
  • Transfer: Transfer the upper organic layer (MTBE) to a clean glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at

    
    .
    
  • Reconstitution: Reconstitute in

    
     of Methanol:Water (70:30)  containing 5mM Ammonium Formate.
    
    • Why 70% MeOH? High organic content ensures the hydrophobic ester dissolves completely.

LC-MS/MS Method Conditions
Chromatographic Parameters

The separation of the 3


 (Iso) and 3

(Litho) isomers is achieved using a core-shell C18 column with a high carbon load.
ParameterSetting
Column Kinetex C18 or Raptor ARC-18 (

or

)
Column Temp

(Elevated temp improves peak shape for steroids)
Flow Rate

Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid
Injection Vol

Gradient Profile:

  • 0.0 min: 60% B

  • 1.0 min: 60% B

  • 8.0 min: 95% B (Linear ramp to elute hydrophobic esters)

  • 10.0 min: 95% B

  • 10.1 min: 60% B

  • 13.0 min: 60% B (Re-equilibration)

High-Resolution Mass Spectrometry Parameters
  • Source: Heated Electrospray Ionization (H-ESI)

  • Polarity: Positive (+)

  • Resolution: 70,000 (at

    
     200) or 60,000 (Q-TOF)
    
  • Scan Type: Full MS / dd-MS

    
     (Data Dependent) or PRM (Parallel Reaction Monitoring)
    

Target Ions (Calculated):

CompoundFormulaAdductTheoretical

Retention Time
Methyl Isolithocholate C

H

O

[M+NH

]

408.3472 ~6.5 min
[M+H]

391.3207(Low intensity)
[M+Na]

413.3026(Avoid*)
Methyl Isolithocholate-d7 C

H

D

O

[M+NH

]

415.3911 ~6.5 min
  • Note on Sodium Adducts: While [M+Na]+ is often abundant, it does not fragment well for MS/MS confirmation. The Ammonium adduct [M+NH4]+ is preferred as it easily loses ammonia to yield the protonated molecule for fragmentation.

Data Analysis & Validation Logic

Isomer Resolution Logic

You must verify that your column separates the isomers. Run a standard mix of Methyl Lithocholate and Methyl Isolithocholate .

  • Acceptance Criteria: Valley-to-peak ratio

    
     between the two isomers.
    
  • Logic: If they co-elute, the HRMS cannot distinguish them (mass difference is 0).

IsomerLogic Start Method Development Check Inject Mix: Methyl-LCA (3α) + Methyl-IsoLCA (3β) Start->Check Decision Peaks Resolved? Check->Decision Pass Proceed to Validation Decision->Pass Yes (Rs > 1.5) Fail Modify Method Decision->Fail No Action1 Change Column (Selectivity) Fail->Action1 Action2 Lower Temp (30°C) Fail->Action2 Action1->Check Action2->Check

Figure 2: Decision tree for optimizing the critical separation of diastereomers.

Quantification Formula

Calculate the concentration using the Area Ratio (


):



Linearity & Range
  • Range: 1 ng/mL to 1000 ng/mL.

  • Weighting:

    
     (essential for large dynamic ranges in bioanalysis).
    

Troubleshooting & Tips

  • Low Sensitivity in Positive Mode:

    • Cause: Lack of protonation sites.

    • Fix: Ensure Ammonium Formate is fresh. The ammonium ion acts as a bridge. If sensitivity remains low, consider APCI (Atmospheric Pressure Chemical Ionization), which is often superior for neutral steroids.

  • Back-Exchange of Deuterium:

    • Risk: If the d7 labels are on acidic positions (e.g., adjacent to a carbonyl), they may exchange with solvent protons.

    • Verification: Incubate the d7 standard in the mobile phase for 24 hours and monitor for mass shift. (Note: High-quality commercial d7 standards usually label the stable steroid core or side-chain methyls, avoiding this issue).

  • Carryover:

    • Methyl esters are "sticky." Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) .

References

  • Griffiths, W. J., & Wang, Y. (2019). Mass spectrometry: from pattern recognition to biomarker discovery. Chemical Society Reviews. Link (Context: General Steroid MS strategies).

  • Scherer, M., et al. (2009). Rapid quantification of bile acids and their conjugates in serum by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link (Context: LC separation of isomers).

  • Vaz, F. M., et al. (2015). Analysis of bile acids in biological fluids by LC-MS/MS. Methods in Molecular Biology. Link (Context: Extraction protocols).

  • CymitQuimica. (n.d.). Isolithocholic acid - CAS 1534-35-6.[4] Link (Context: Chemical properties of the parent compound).

  • BenchChem. (n.d.). The Gold Standard for Bile Acid Quantification: A Performance Comparison of Deuterated Internal Standards. Link (Context: Rationale for Deuterated IS).

Disclaimer: This protocol is designed for Research Use Only (RUO). All standard handling procedures for biological fluids and mass spectrometry equipment should be followed.

Sources

Troubleshooting & Optimization

Optimizing LC gradient for separation of bile acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing LC Gradient for Separation of Bile Acid Isomers Document ID: TS-BA-2026-OPT Role: Senior Application Scientist

Introduction: The Isobaric Challenge

Welcome to the Advanced Chromatography Support Center. You are likely here because your standard C18 gradient is failing to resolve the "Critical Triad" of bile acid isomers: Ursodeoxycholic Acid (UDCA) , Chenodeoxycholic Acid (CDCA) , and Deoxycholic Acid (DCA) .

These compounds are isobaric (same mass), meaning Mass Spectrometry (MS) alone cannot distinguish them. They rely entirely on chromatographic resolution. The challenge is compounded by their conjugates (glycine- and taurine-), creating a complex matrix of structurally identical steroid backbones that differ only by the stereochemistry of a single hydroxyl group (7-OH position).

This guide moves beyond basic "recipes" to explain the mechanics of separation, allowing you to build a robust, self-validating method.

Module 1: The Optimization Protocol

The Strategy: Kinetic Selectivity & The Isocratic Hold

Linear gradients often fail with bile acids because the change in organic strength ($ \Delta %B $) occurs too rapidly for the subtle hydrophobic differences between isomers to manifest. The most effective strategy is a Pseudo-Isocratic approach.

Step-by-Step Method Development

1. Mobile Phase Selection (The Foundation) Bile acids are weak acids. In negative mode ESI (preferred for sensitivity), high pH aids ionization but low pH aids retention on C18. The compromise is a buffered mobile phase.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5 - 7.0) or 0.01% Formic Acid (if using PFP columns).

  • Mobile Phase B: Methanol (MeOH).[2]

    • Expert Insight: Do not use Acetonitrile (ACN) as the primary solvent. MeOH participates in hydrogen bonding with the hydroxyl groups on the steroid core, providing the necessary selectivity between isomers that ACN (aprotic) cannot.

2. Stationary Phase Selection

  • Primary Choice: C18 (High surface area, fully porous or Core-Shell).

  • Advanced Choice: PFP (Pentafluorophenyl) or C18-PFP.[3][4]

    • Why? PFP phases offer ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       interactions and shape selectivity.[5] The rigid steroid ring of bile acids interacts differently with the rigid fluorine ring of the PFP phase depending on the planar orientation of the hydroxyl groups.
      

3. The "Isomer-Specific" Gradient Profile Instead of a linear ramp (e.g., 5-95%), use a shallow gradient focused on the elution window of the critical pairs.

Time (min)% Mobile Phase B (MeOH)Event
0.0 - 1.0 50%Initial Hold (Trapping)
1.0 - 15.0 50%

70%
The Critical Shallow Ramp (1.4% change/min)
15.0 - 16.0 70%

95%
Wash (Elute phospholipids/hydrophobic matrix)
16.0 - 18.0 95%Column Wash
18.1 - 22.0 50%Re-equilibration (Crucial for retention time stability)

Note: Adjust the 50-70% window up or down by 5% depending on column retentivity.

Module 2: Visualizing the Workflow

The following diagram outlines the logical flow for method development and decision-making when selecting columns and modifiers.

BileAcidWorkflow Start START: Bile Acid Method Dev SelectMP Select Mobile Phase B: METHANOL (Required for Selectivity) Start->SelectMP SelectCol Select Stationary Phase SelectMP->SelectCol C18 C18 Column (Standard) SelectCol->C18 PFP PFP / C18-PFP (Advanced Selectivity) SelectCol->PFP TestGradient Run Scouting Gradient (40-80% B over 20 min) C18->TestGradient PFP->TestGradient Decision Are Critical Pairs (CDCA/DCA) Resolved? TestGradient->Decision Optimize Optimize: Flatten Gradient (e.g., 0.5% B per min) Decision->Optimize Partial Separation SwitchCol Switch Mechanism: Use PFP for Shape Selectivity Decision->SwitchCol Co-elution Final Final Method Validation Decision->Final Baseline Resolution SwitchCol->PFP Re-start

Caption: Decision matrix for bile acid method development, emphasizing the pivot to PFP chemistry if C18 fails to resolve critical pairs.

Module 3: Troubleshooting Center (FAQ)

Q1: My CDCA and DCA peaks are co-eluting on my C18 column. I've tried flattening the gradient, but it didn't help. What now?

Diagnosis: You have likely reached the limit of "hydrophobic subtraction" selectivity. CDCA and DCA differ only by the position of one hydroxyl group (7-alpha vs 12-alpha). On a standard C18, their hydrophobic footprints are nearly identical. Solution:

  • Temperature Control: Lower the column temperature to 30°C - 35°C . Higher temperatures (50°C+) increase mass transfer but often reduce the steric selectivity needed to separate these isomers.

  • Change the Interaction: Switch to a Pentafluorophenyl (PFP) or Biphenyl column. These phases engage in

    
     interactions and are highly sensitive to the spatial arrangement of the hydroxyl groups on the steroid ring.
    
  • Buffer Modifier: If you are using Formic Acid, switch to 5mM Ammonium Acetate . The slight increase in pH (to ~6.5) ensures the carboxylic acid tail is ionized, which can alter the solvation shell and improve shape selectivity [1].

Q2: I see significant peak tailing for Glyco- and Tauro- conjugates. Is my column dead?

Diagnosis: Not necessarily. Conjugated bile acids (G-BA, T-BA) are more acidic (lower pKa) than unconjugated ones. Tailing is often caused by secondary interactions with trace metals in the LC system or active silanols on the column stationary phase. Solution:

  • The "Sacrificial" Additive: Ensure your mobile phase contains ammonium acetate (5-10mM). The ammonium ions block residual silanols.

  • System Passivation: If tailing persists, flush your system with 0.1% Phosphoric Acid (disconnect the column first!) to passivate steel surfaces, then re-equilibrate. Bile acids are known to chelate with iron in stainless steel capillaries [2].

Q3: My retention times are shifting (drifting) between injections.

Diagnosis: Bile acids are large, hydrophobic molecules that can slowly modify the stationary phase surface. "Drift" usually indicates insufficient re-equilibration. Solution:

  • Calculate Column Volume: Ensure your re-equilibration step (post-gradient) is at least 5-7 column volumes .

  • The "Blank" Check: Run a blank injection. If you see "ghost peaks" of bile acids, you have carryover. Add a needle wash step with 90:10 MeOH:Water + 0.1% Formic Acid .

Module 4: Advanced Data Comparison

Use this table to select the correct column chemistry based on your specific isomer separation needs.

FeatureC18 (Standard)PFP (Pentafluorophenyl)Biphenyl
Primary Mechanism HydrophobicityHydrophobicity +

+ Shape Selectivity
Hydrophobicity +

Best For General profiling; Conjugated BAsIsomer Separation (UDCA/CDCA/DCA) Positional isomers; Aromatic analytes
Mobile Phase Tolerates 100% AqueousRequires ~10% Organic to "wet" phaseSimilar to C18
Critical Pair Resolution Low to ModerateHigh Moderate to High
pH Stability High (1-12 for hybrids)Moderate (2-8)Moderate (2-8)

References

  • Vertex AI Search. (2026). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry. National Institutes of Health (NIH). Link

  • Restek Corporation. (2020). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Restek Resource Hub. Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link

  • Waters Corporation. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Waters Knowledge Base. Link

Sources

Technical Support Center: Optimizing Deuterated Internal Standard Performance

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Poor Signal Intensity of Deuterated Internal Standards (IS)

Welcome to the Advanced LC-MS/MS Support Hub.

You are likely here because your deuterated internal standard (IS)—the anchor of your quantitative accuracy—is failing. It may be eluting at a different time than your analyte, vanishing in specific solvents, or suffering from massive signal suppression.

This guide moves beyond basic "check your connections" advice. We will dissect the physicochemical anomalies specific to deuterium labeling that compromise signal intensity: the Chromatographic Isotope Effect , Hydrogen-Deuterium Exchange (HDX) , and Matrix-Induced Suppression .

Quick Diagnostic: The Troubleshooting Decision Tree

Before altering your method, trace the root cause using this logic flow.

TroubleshootingTree Start START: Low IS Signal SolventCheck Check IS in Neat Solvent Start->SolventCheck MatrixCheck Check IS in Matrix Extract SolventCheck->MatrixCheck Compare Compare Signal: Solvent vs. Matrix MatrixCheck->Compare RTCheck Check Retention Time (RT) Difference (Analyte vs IS) Compare->RTCheck Low in Both OR RT Shift Observed Suppression Diagnosis: Matrix Suppression Compare->Suppression Low in Matrix, High in Solvent IsoEffect Diagnosis: Deuterium Isotope Effect RTCheck->IsoEffect IS Elutes Earlier (>0.05 min shift) HDX Diagnosis: H/D Exchange (Instability) RTCheck->HDX Signal Loss Over Time or Wrong Mass

Figure 1: Diagnostic logic flow for isolating the cause of poor internal standard intensity.

Module 1: The "Deuterium Dip" (Chromatographic Isotope Effect)

The Issue: Your deuterated IS elutes slightly earlier than your non-labeled analyte. The Cause: The C-D bond is shorter and stronger than the C-H bond.[1] This results in a smaller molar volume and reduced lipophilicity (hydrophobicity). In Reversed-Phase Liquid Chromatography (RPLC), the deuterated molecule interacts less strongly with the C18 stationary phase, causing it to elute earlier [1].

Why this kills signal: If the IS shifts out of the analyte's elution window, it may migrate into a region of heavy matrix suppression (e.g., salts or phospholipids) that the analyte avoids. You lose the benefit of "co-eluting" normalization.

Troubleshooting Protocol
  • Calculate the Shift: Overlay the Extracted Ion Chromatogram (XIC) of the analyte and the IS. A shift of >0.1 minutes in UPLC is critical.

  • Flatten the Gradient: Steeper gradients exacerbate the resolution between H and D forms. Reduce the slope of your organic ramp (e.g., change from 5%→95% B in 2 min to 5%→95% B in 5 min).

  • Switch Column Chemistry:

    • PFP (Pentafluorophenyl) Columns: These often show reduced isotope resolution compared to C18 because the fluorine-deuterium interaction mechanisms differ from alkyl-chain interactions [2].

  • The "Nuclear" Option: If the shift persists and affects data quality, switch to a

    
     or 
    
    
    
    labeled standard. These isotopes do not alter lipophilicity and guarantee perfect co-elution.
Module 2: The "Vanishing Label" (H/D Exchange)

The Issue: The signal for the specific MRM transition of your IS drops over time (e.g., while sitting in the autosampler), or the parent mass seems to "drift" lower. The Cause: Deuterium atoms placed on heteroatoms (-OD, -ND, -SD) or on carbons alpha to a carbonyl group (keto-enol tautomerism) are labile . In protic solvents (water, methanol) or acidic mobile phases, these D atoms swap with H atoms from the solvent [3].

Why this kills signal: As D swaps for H, the mass of the precursor ion decreases. Your mass spectrometer, set to monitor the fully deuterated mass (e.g., M+5), effectively becomes blind to the molecule as it converts to M+4, M+3, etc.

Troubleshooting Protocol

Step 1: Structural Audit Check your Certificate of Analysis (CoA). Where are the labels?

  • Safe: Deuterium on aromatic rings or aliphatic chains (non-activated).

  • Risk: Deuterium on -OH, -NH2, -COOH, or adjacent to ketones.

Step 2: Stability Test

  • Prepare IS in 50:50 Water:Methanol.

  • Inject immediately (T=0).

  • Inject again after 4 hours and 12 hours.

  • Monitor the MRM for the fully deuterated form AND the "M-1" form.

  • Result: If the "M-1" signal rises as the Target IS signal falls, you have H/D exchange.

Step 3: Corrective Action

  • Change Solvents: Use aprotic solvents (Acetonitrile, DMSO) for stock solutions.

  • Adjust pH: If the exchange is acid-catalyzed, buffer the mobile phase to neutral pH (if chromatographic separation allows).

Module 3: The "Invisible Wall" (Matrix Effects)

The Issue: The IS signal is robust in pure solvent standards but drops precipitously (suppression) or skyrockets (enhancement) when spiked into plasma, urine, or tissue extracts. The Cause: Co-eluting matrix components (phospholipids, salts, dosing vehicles) compete for charge in the ESI droplet, preventing your IS from ionizing.

Protocol: Post-Column Infusion (PCI)

PCI is the gold standard for visualizing exactly where in your chromatogram the suppression is happening [4].

Experimental Setup:

  • Syringe Pump: Infuse a steady stream of your IS (in neat solvent) at 10 µL/min.

  • T-Piece: Connect the syringe pump and the LC column effluent into a T-connector leading to the MS source.

  • Injection: Inject a Blank Matrix Extract (e.g., extracted plasma with no drug).

  • Observation: Monitor the IS baseline. A dip in the baseline indicates a suppression zone.

PCI_Setup HPLC LC System (Gradient Flow) Injector Injector (Blank Matrix) HPLC->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Constant IS Infusion) Syringe->Tee MS Mass Spectrometer (Monitor IS MRM) Tee->MS

Figure 2: Schematic for Post-Column Infusion (PCI) to visualize matrix effects.

Data Interpretation: If your IS elutes during a "dip" in the PCI baseline, you must:

  • Improve extraction (Switch from Protein Precipitation to Solid Phase Extraction).

  • Change the gradient to move the IS away from the suppression zone.

Module 4: Quantitative Validation (The Matuszewski Method)

To scientifically quantify the severity of the signal loss, you must calculate the Matrix Factor (MF) using the method defined by Matuszewski et al. [5].

The Experiment: Prepare three sets of samples at the same concentration:

  • Set A: IS spiked into neat solvent (Mobile Phase).

  • Set B: IS spiked into extracted blank matrix (Post-extraction spike).

  • Set C: IS spiked into matrix before extraction (Pre-extraction spike).

Calculations:

MetricFormulaInterpretation
Absolute Matrix Factor (MF)

< 0.85: Suppression (Signal Loss)> 1.15: Enhancement1.0: Ideal
Recovery (RE)

Measures extraction efficiency, distinct from ionization suppression.
IS Normalized MF

If this is close to 1.0 , the IS is correcting for the matrix effect, even if the absolute signal is low.

Critical Insight: If the Absolute MF is low (e.g., 0.2), your sensitivity is compromised, but if the IS Normalized MF is 1.0, the data is still valid. However, if the IS signal is too low, you risk falling below the limit of detection.

References
  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. 1

  • American Chemical Society. (2025).[2] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. 2

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. 3

  • Bonfiglio, R., et al. (1999). Post-column infusion system... for analysis of suppression of electrospray ionization. Rapid Communications in Mass Spectrometry. 4

  • Matuszewski, B. K., et al. (2003).[5] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. 6

Sources

Stability of Methyl Isolithocholate-d7 in different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl Isolithocholate-d7. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical internal standard in your analytical workflows. As an isotopically labeled standard, its stability is paramount for accurate and reproducible quantification in mass spectrometry-based assays.[1][2] This guide provides in-depth answers to common questions, troubleshooting for unexpected results, and validated protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl Isolithocholate-d7?

For maximum long-term stability, Methyl Isolithocholate-d7, whether in solid form or dissolved in an appropriate organic solvent, should be stored in sealed vials at -20°C or lower.[3] Commercial suppliers of related deuterated bile acid standards recommend storing sealed vials at -20°C, with some products demonstrating stability for five years or more under these conditions.[3] The low temperature minimizes the rate of any potential chemical degradation.

Q2: What is the recommended solvent for preparing stock solutions?

Methanol is a commonly used and recommended solvent for preparing stock solutions of deuterated bile acids, including Methyl Isolithocholate-d7. It offers good solubility for this class of compounds and is compatible with reversed-phase liquid chromatography systems. Ensure you are using a high-purity, LC-MS grade solvent to avoid introducing contaminants that could interfere with your analysis or degrade the standard.

Q3: How should I handle the standard during routine experimental use?

To prevent degradation, it is crucial to minimize the exposure of the standard to elevated temperatures, light, and repeated freeze-thaw cycles.

  • Temperature: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Some analytical kits for bile acids suggest that standards can be kept at room temperature for up to 8 hours during use, but should be returned to refrigerated storage afterward.[4]

  • Aliquoting: For frequently used standards, it is best practice to prepare smaller aliquots from your main stock solution. This minimizes the number of freeze-thaw cycles the primary stock undergoes and reduces the risk of contamination.

Q4: Can I store working solutions in an aqueous matrix (e.g., buffer or mobile phase)?

Long-term storage in aqueous or protic solutions, especially at neutral to alkaline pH, is generally not recommended. The methyl ester group in Methyl Isolithocholate-d7 is susceptible to base-catalyzed hydrolysis. Studies on other compounds have shown that degradation rates can increase significantly at higher pH values.[6][7] For short-term storage (e.g., in an autosampler), use a cooled sample manager (e.g., 4°C) and prepare only the volume needed for the analytical run. If aqueous solutions are necessary, they should be prepared fresh.

Troubleshooting Guide: Investigating Standard Instability

Encountering a loss of signal or the appearance of unknown peaks can be frustrating. This guide helps you diagnose potential stability issues with your Methyl Isolithocholate-d7 standard.

Problem: I am observing a progressive decrease in the instrument response (peak area) for my internal standard over time.

This is a classic symptom of standard degradation. Use the following workflow to identify the root cause.

Troubleshooting_Workflow cluster_checks Initial Checks start Start: Signal Decrease Observed check_storage Verify Storage Conditions (-20°C, sealed vial?) start->check_storage check_handling Review Handling Protocol (Freeze-thaw cycles, light exposure?) check_storage->check_handling If storage is correct check_solvent Assess Solvent Quality & Age (LC-MS grade, fresh?) check_handling->check_solvent If handling is correct check_matrix Analyze Preparation Matrix (Aqueous? pH? Additives?) check_solvent->check_matrix If solvent is good perform_study Conduct Short-Term Stability Study (See Protocol Below) check_matrix->perform_study If matrix is suspect conclusion Conclusion: Identify and rectify the source of degradation (e.g., storage, handling, matrix effects). perform_study->conclusion

Caption: Troubleshooting workflow for diagnosing signal loss.

Problem: I see new, unexpected peaks in my chromatogram when I inject my standard solution.

These peaks could be degradation products or contaminants.

  • Is the peak also in your solvent blank?

    • Yes: The contamination is from your solvent or LC-MS system.

    • No: The peak is likely a degradation product of your standard.

  • What is the likely degradation pathway? The most probable non-photolytic degradation pathway for Methyl Isolithocholate-d7 is the hydrolysis of the methyl ester at the C-24 position, which would yield Isolithocholic acid-d7. This is more likely to occur in aqueous solutions with a pH greater than 6.[6]

Sources

Technical Support Center: Preventing Deuterium-Hydrogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Loss

Welcome to the technical guide for preserving isotopic fidelity. Whether you are performing Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or synthesizing deuterated pharmaceutical candidates (APIs), the enemy is the same: Back-Exchange .

Deuterium (


H) and Protium (

H) exchange rates are governed by acid-base catalysis. The exchange rate constant (

) is the sum of acid-catalyzed (

), base-catalyzed (

), and water-catalyzed (

) rates.


The Golden Rule: For amide backbones, the exchange rate minimum (


) occurs at approximately pH 2.5  and 0°C . Every unit of pH deviation from this minimum increases the exchange rate by a factor of 10. Every 10°C increase in temperature increases the rate by approximately 3-fold.

Module 1: HDX-MS Workflow Optimization

The Challenge

In HDX-MS, you label a protein in D


O (pH 7.0, RT). To analyze it, you must quench the reaction, digest the protein, and separate peptides—all usually in H

O buffers. This is where "Back-Exchange" (D

H) occurs.[1][2][3][4] If uncontrolled, you lose the spatial resolution of your data.
Workflow Visualization

The following diagram illustrates the critical control points where back-exchange must be actively suppressed.

HDX_Workflow cluster_danger Back-Exchange Danger Zone (H2O Buffers) Label Labeling State (pH 7.0, 25°C) High Exchange Quench Quench Step (pH 2.5, 0°C) CRITICAL CONTROL Label->Quench Acidification Digest Digestion (Pepsin, pH 2.5, 0°C) Quench->Digest Maintain Cold/Acid Sep LC Separation (Fast Gradient, 0°C) Digest->Sep Inject Immediately MS Mass Spec (Soft Ionization) Sep->MS Minimize Dwell Time

Figure 1: The HDX-MS workflow. The "Danger Zone" represents steps where the protein is in H


O, requiring strict pH and temperature control to freeze the isotopic state.
Standard Operating Procedure (SOP): The "Ice-Cold Acid" Quench

Objective: Reduce the exchange half-life (


) from milliseconds (at pH 7) to tens of minutes (at pH 2.5).

Protocol Steps:

  • Preparation: Pre-chill all quench buffers, injector loops, and columns to 0°C (melting ice bath).

  • Quench Buffer Formulation:

    • Acidity: 100 mM Phosphate or Formate buffer adjusted to pH 2.5 .

    • Denaturant: 1M - 4M Guanidine HCl (GdmCl) or Urea. Reason: Unfolds the protein to ensure pepsin digestion, but must be compatible with the MS source.

    • Reductant: 250 mM TCEP. Reason: Breaks disulfide bonds at low pH (DTT is ineffective at pH 2.5).

  • Execution: Mix Labeling Solution and Quench Buffer at a 1:1 ratio. Final pH must be 2.5.[2][3]

  • Digestion: Use immobilized Pepsin columns. Pepsin is unique; it is maximally active at pH 2.0–2.5, matching the minimum exchange rate of amides.

  • Chromatography: Perform LC separation in <10 minutes using solvents at 0°C.

Data: The Impact of Conditions on D-Retention
ConditionApprox. Amide Exchange Half-Life (

)
Result
pH 7.0, 25°C 10–100 millisecondsComplete loss of label (Back-exchange)
pH 2.5, 25°C ~1–5 minutesModerate loss; insufficient for LC runs
pH 2.5, 0°C 30–80 minutes Optimal retention for LC-MS

Module 2: Deuterated Drug Synthesis & Storage

The Challenge

In drug development, deuterium is used to slow metabolism (Kinetic Isotope Effect) or prevent racemization.[5][6] However, if the D-label is placed on an "exchangeable" site (e.g.,


-carbon to a carbonyl or heteroatom), it can be lost during aqueous workups or improper storage.
Troubleshooting Guide: Synthesis & Workup

Q: My deuterium incorporation drops after aqueous workup. Why? A: You likely exposed the compound to a pH extreme.

  • Mechanism: Protons alpha to carbonyls (ketones, esters, amides) are acidic (

    
     20–25). In basic aqueous washes (e.g., NaHCO
    
    
    
    or NaOH), these protons are stripped, and the solvent (H
    
    
    O) donates a proton back, replacing the Deuterium.
  • Solution:

    • Avoid basic aqueous washes.

    • Use deuterated quenchers (D

      
      O/DCl) if a wash is unavoidable.
      
    • Perform "dry" workups: Filter through Celite/Silica rather than liquid-liquid extraction.

Q: How do I store deuterated standards? A:

  • Solvent: Store in aprotic solvents (DMSO-d6, Acetonitrile, Methanol-d4). Avoid protic solvents (H

    
    O, MeOH) unless the label is on a non-exchangeable aromatic/aliphatic carbon.
    
  • Temperature: Store at -20°C or -80°C.

  • Glassware: Use silanized glass to prevent surface-catalyzed exchange.

Module 3: Troubleshooting Center (FAQ)

Issue: "Scrambling" in Mass Spectrometry

Symptom: The total deuterium content is correct, but the localization to specific residues is smeared or incorrect. Cause: Energy-induced migration of protons/deuterons along the peptide backbone during the gas-phase ion transmission in the MS (Source Scrambling). Fix:

  • Soft Desolvation: Lower the Capillary Temperature and Cone Voltage.

  • Optimization: Infuse a known standard (e.g., a specific peptide with known D-pattern) and tune the source voltage until the pattern matches the theoretical distribution.

Issue: Pepsin Digestion Failure

Symptom: High back-exchange prevention (good pH/temp), but no peptides observed. Cause: The protein is not unfolding at 0°C/pH 2.5, or Pepsin is inactive. Fix:

  • Pressure: Increase system pressure (UPLC) to aid unfolding.

  • Denaturant: Ensure Quench buffer contains sufficient GdmCl (up to 2M final conc.) to destabilize the protein structure for the protease.

  • Protease Check: Pepsin columns degrade. Verify activity with a standard protein (e.g., Myoglobin).

References

  • Minimizing Back Exchange in the Hydrogen Exchange - Mass Spectrometry Experiment. Source: National Institutes of Health (NIH) / PMC. Citation: Mayne, L., et al. (2012). Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Chromatography at −30 °C for Reduced Back-Exchange in HDX-MS. Source: American Chemical Society (ACS). Citation: Anderson, K. W., et al. (2022). Analytical Chemistry. URL:[Link]

  • Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS. Source: PubMed. Citation: Lössl, P., et al. (2020). Analytical Chemistry. URL:[Link]

  • Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Source: Nature Reviews Drug Discovery / PMC. Citation: Pirali, T., et al. (2019). Nature Reviews Drug Discovery. URL:[Link]

  • The pH Dependence of Amide Proton Exchange Rates. Source: Hvidt, A., & Nielsen, S. O. (1966). Advances in Protein Chemistry. (Foundational Theory). Context: Establishes the pH 2.5 minimum for amide exchange.

Sources

Technical Support Center: Ionization Optimization for Methyl Isolithocholate-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Methyl Isolithocholate-d7 is a deuterated bile acid derivative.[1] Unlike free bile acids (e.g., Lithocholic Acid), which ionize readily in Negative Mode (ESI-) due to the carboxylic acid moiety at C-24, Methyl Isolithocholate-d7 has a methyl ester cap.[1]

The Consequence:

  • Loss of Negative Charge Site: The methyl ester prevents deprotonation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), rendering ESI- ineffective.
    
  • Neutrality: The molecule is essentially a neutral steroid backbone with a hydroxyl group. Neutral steroids exhibit poor proton affinity, making standard Positive Mode (ESI+) protonation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) inefficient and unstable.
    
  • Adduct Reliance: In ESI+, the molecule will aggressively scavenge Sodium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Potassium (
    
    
    
    ) from glassware and solvents, forming stable adducts that do not fragment well, killing your sensitivity in MRM (Multiple Reaction Monitoring) assays.

The Solution: You must force a specific ionization pathway. This guide outlines the two validated protocols: Ammonium Adduct Promotion (ESI+) and APCI Switch (Positive Mode). [1]

Decision Matrix: Selecting the Right Ionization Mode

Before altering your mobile phase, determine your hardware capability.

IonizationDecision Start Start: Methyl Isolithocholate-d7 Low Sensitivity CheckSource Do you have an APCI Source? Start->CheckSource APCI_Yes Yes (APCI Available) CheckSource->APCI_Yes High Lipophilicity APCI_No No (ESI Only) CheckSource->APCI_No APCI_Action PROTOCOL A: Switch to APCI (+) (Preferred for Neutral Steroids) APCI_Yes->APCI_Action ESI_Check Current Mobile Phase? APCI_No->ESI_Check ESI_Acid Formic Acid Only ESI_Check->ESI_Acid Weak Signal ESI_Action PROTOCOL B: Add Ammonium Acetate/Formate Target [M+NH4]+ Adduct ESI_Acid->ESI_Action Optimize Adducts

Figure 1: Decision tree for selecting the optimal ionization source based on instrument availability and chemical properties.

Protocol A: Atmospheric Pressure Chemical Ionization (APCI)

Status: Preferred Method

APCI is the gold standard for neutral steroids because it ionizes via gas-phase plasma rather than liquid-phase acid/base chemistry.[1] It does not require the analyte to hold a charge in solution.

Mechanism

In APCI, the corona discharge creates reactant gas ions (from


 and solvent vapor). These transfer a proton to your methyl ester.


Optimization Steps
  • Source: APCI Positive Mode (+).

  • Temperature: Set Vaporizer Temperature high (350°C – 450°C ).

    • Why: Methyl Isolithocholate is lipophilic and non-volatile. High heat is required to desolvate it completely before the corona discharge pin.

  • Flow Rate: Higher flow rates (0.4 – 1.0 mL/min) generally stabilize APCI plasma better than micro-flow.[1]

  • Mobile Phase: Methanol is often superior to Acetonitrile in APCI for steroids as it provides a better proton donor source (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    

Protocol B: ESI+ with Ammonium Adducts

Status: Alternative Method (If APCI is unavailable)

If you must use ESI, you cannot rely on ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


. You must engineer the mobile phase to generate the Ammonium Adduct (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
The Chemistry of Adducts
  • Sodium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Forms easily but the bond energy is too high. In the collision cell (MS/MS), it will not fragment; the molecule will just overheat, or you will only see the Sodium ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    23).
  • Ammonium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  The bond is weaker. In the collision cell, the ammonia falls off, leaving the protonated molecule or specific fragments, allowing for sensitive quantification.
    
Mobile Phase Recipe
ComponentConcentrationPurpose
Solvent A Water + 2mM - 5mM Ammonium Acetate Provides ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

source.
Solvent B Methanol (LC-MS Grade)Organic modifier.[1]
Acid? Avoid or keep very low (0.01%)High acid (0.1% Formic) suppresses Ammonium adduct formation in favor of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, which is unstable for this molecule.
Step-by-Step Tuning Guide
  • Prepare Standard: 1 µg/mL Methyl Isolithocholate-d7 in 50:50 MeOH:Water (with 2mM Ammonium Acetate).

  • Infusion: Infuse directly into the source at 10 µL/min.

  • Q1 Scan: Scan range m/z 350–500.

    • Look for m/z427.7 (Approx mass of d7-Methyl Isolithocholate + ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Note: Exact mass of Methyl Isolithocholate (unlabeled) is ~390.[1]3. d7 adds ~7 Da. Ammonium adds ~18 Da.

  • Source Temp: Keep ESI source temp moderate (300°C–400°C). Too high will decompose the ammonium adduct before it enters the vacuum.

Troubleshooting & FAQs

Q1: I see a strong signal at m/z 432 (Sodium adduct) but no signal in MRM. Why?

A: You are forming the Sodium adduct (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).
  • Cause: Sodium is ubiquitous in glass bottles and non-LCMS grade solvents.

  • Fix: You cannot "remove" sodium completely. You must "out-compete" it. Increase Ammonium Acetate concentration to 5mM or 10mM. The massive excess of

    
     will force the equilibrium toward the ammonium adduct, which fragments correctly in MRM.
    
Q2: Can I use Acetonitrile instead of Methanol?

A: Methanol is generally preferred for steroid esters. Acetonitrile can form aprotic clusters that suppress ionization of neutral species. Methanol acts as a better protic solvent, assisting in the stabilization of the


 complex.
Q3: My peaks are broad. Is this an ionization issue?

A: Likely a chromatography issue, but it affects sensitivity. Methyl Isolithocholate is very hydrophobic. If your starting gradient is too high in water (>50%), the analyte may precipitate on the column head.

  • Fix: Start your gradient at 70% Methanol to ensure solubility, or use a C8 column instead of C18 to reduce retention time and peak width.

Q4: Why not just hydrolyze it back to the acid?

A: You can, but that adds a sample preparation step (saponification) which introduces variability and potential recovery loss. It is better to optimize the instrument for the ester form unless your detection limits are in the femtogram range.

Visualizing the Adduct Competition (ESI+)

This diagram explains why adding Ammonium Acetate is critical to defeating Sodium adducts.

AdductCompetition Analyte Methyl Isolithocholate-d7 (Neutral) Sodium Trace Na+ (Contaminant) Analyte->Sodium High Affinity Ammonium High Conc NH4+ (Additive) Analyte->Ammonium Mass Action (High Conc) Adduct_Na [M+Na]+ Very Stable NO Fragmentation Sodium->Adduct_Na Adduct_NH4 [M+NH4]+ Labile Good Fragmentation Ammonium->Adduct_NH4 Detector MS/MS Signal Adduct_Na->Detector Poor Sensitivity Adduct_NH4->Detector High Sensitivity

Figure 2: Competitive ionization mechanism in ESI+.[1] High concentration of Ammonium drives the formation of the fragmentable adduct.

References

  • Shimada, K., et al. (2001).[1][2] Electron-capturing derivatization of neutral steroids for increasing sensitivity in liquid chromatography/negative atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A, 935(1-2), 141-172.[1] Link

  • Griffiths, W. J., et al. (2013).[1] Mass spectrometry of bile acids.[3][4][5][6] Journal of Lipid Research, 54(12).[1] (Discusses ionization preferences for esterified vs free bile acids). Link

  • Thermo Fisher Scientific. (2025).[1] Advancing Steroid Quantification: Unlocking Sensitivity and Selectivity. (Application Note on Neutral Loss and Adducts). Link

  • Cayman Chemical. Methyl Isolithocholate-d7 Product Insert & Spectral Data.Link[1]

Sources

Technical Support Center: Deuterated Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ensuring the accuracy and reliability of quantitative data. Deuterated internal standards are invaluable tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for their ability to mimic the analyte of interest and correct for variability in sample preparation and analysis.[1][2] However, several pitfalls can compromise their effectiveness, leading to inaccurate and unreliable results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, their underlying causes, and actionable solutions.

Issue 1: Inaccurate Quantification, Especially at Low Analyte Concentrations

Symptom: You observe a consistent positive bias in your low-level concentration samples, or your calibration curve is non-linear at the lower end.

Potential Cause: Isotopic Impurity of the Deuterated Standard

Deuterated standards are never 100% isotopically pure and may contain a small percentage of the unlabeled analyte.[3][4] While this might be negligible at higher analyte concentrations, it can significantly contribute to the analyte signal at lower concentrations, leading to an overestimation of the analyte's true amount.[5] The isotopic enrichment of a deuterated standard should ideally be ≥98%.[1][2]

Solution: Assess and Correct for Isotopic Contribution

  • Characterize the Isotopic Purity:

    • Prepare a "zero sample" by spiking a blank matrix with only the deuterated internal standard at the working concentration.[5]

    • Analyze this sample using your LC-MS/MS method and monitor the mass transition for the unlabeled analyte.

    • The presence of a signal in the analyte's channel indicates the contribution from the internal standard.

  • Implement Correction Factors:

    • If the contribution is significant (e.g., >5% of the lower limit of quantification), you may need to apply a correction factor to your calculations.

    • Alternatively, source a deuterated standard with higher isotopic purity. High-purity standards minimize background interference and ensure clear mass separation during analysis.[2]

Issue 2: Poor Reproducibility and Drifting Internal Standard Signal

Symptom: The peak area of your deuterated internal standard is inconsistent across your analytical run, or you observe a gradual decrease in its signal over time.

Potential Cause: Hydrogen-Deuterium (H-D) Exchange and Instability

Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a process known as H-D exchange.[6][7] This diminishes the isotopic purity of the standard and leads to a decreased signal in the deuterated channel and a potential increase in the unlabeled analyte channel.[5][7]

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[3][5]

  • pH and Temperature: Extreme pH conditions (acidic or basic) and elevated temperatures can accelerate H-D exchange.[5][6]

  • Storage Conditions: Improper storage, such as in protic solvents (e.g., methanol, water) or exposure to light and moisture, can lead to degradation and H-D exchange over time.[2][6]

Solutions:

  • Select a Stable Deuterated Standard:

    • Choose a standard where deuterium atoms are placed in stable, non-exchangeable positions on the molecule, such as on an aromatic ring or a saturated carbon backbone.[7][8]

    • Consult the certificate of analysis to confirm the labeling position.

  • Optimize Storage and Handling:

    • Store deuterated standards in aprotic solvents (e.g., acetonitrile) at low temperatures (-20°C or -80°C for long-term storage).[1][6]

    • Protect standards from light and moisture, and consider storing them under an inert gas like argon or nitrogen.[2]

  • Validate Stability:

    • Perform stability assessments by incubating the deuterated standard in the sample matrix and analytical mobile phase for varying durations and at different temperatures.[6][7]

    • Monitor the signal of both the deuterated standard and the unlabeled analyte over time to detect any signs of exchange or degradation.

Experimental Protocol: Assessing H-D Exchange

Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike the deuterated internal standard into your blank matrix and immediately process and analyze.

    • Incubated Samples: Spike the deuterated internal standard into the blank matrix and incubate under conditions that mimic your sample preparation and analysis (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).

  • Analysis:

    • After incubation, process the samples and analyze them by LC-MS/MS.

    • Monitor the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Evaluation:

    • A decrease in the internal standard signal over time in the incubated samples compared to the T=0 samples suggests instability.

    • An unexpected increase in the analyte signal in the samples spiked only with the internal standard is a clear indication of H-D exchange.

Issue 3: Inconsistent Analyte/Internal Standard Response Ratio

Symptom: The ratio of the analyte peak area to the internal standard peak area is highly variable, leading to poor precision and accuracy.

Potential Causes:

  • Chromatographic Shift (Deuterium Isotope Effect): The substitution of hydrogen with the slightly larger and heavier deuterium can alter the physicochemical properties of a molecule, potentially leading to a slight difference in retention time between the analyte and the deuterated standard.[9] If this shift causes the analyte and internal standard to elute into regions with different matrix effects, the internal standard will not accurately compensate for ion suppression or enhancement.[9]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated standard may experience different degrees of ion suppression or enhancement, especially in complex matrices.[10] This can be influenced by the specific co-eluting matrix components.

Solutions:

  • Optimize Chromatography for Co-elution:

    • Adjust the chromatographic gradient or temperature to minimize any separation between the analyte and the internal standard.[5]

    • Using a column with slightly lower resolution can sometimes help ensure the analyte and internal standard elute as a single, co-eluting peak.[5][9]

  • Evaluate and Mitigate Matrix Effects:

    • Perform a matrix effect experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.[10]

    • If significant differential matrix effects are observed, consider more rigorous sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.

Experimental Protocol: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Blank matrix (e.g., plasma, urine)

  • Clean solvent (e.g., mobile phase, methanol)

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the clean solvent at a known concentration.

    • Set 2 (Post-Extraction Spike): Extract the blank matrix using your sample preparation method. Spike the analyte and internal standard into the extracted matrix.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix factor (MF) for both the analyte and the internal standard:

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Calculate the IS-normalized MF:

      • IS-Normalized MF = MF (Analyte) / MF (Internal Standard)

Interpretation:

  • An IS-normalized MF value close to 1.0 indicates that the deuterated internal standard is effectively compensating for matrix effects.

  • A value significantly different from 1.0 suggests that the internal standard is not adequately compensating, and further method optimization is needed.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a slightly different retention time than the analyte?

A1: This phenomenon is known as the "deuterium isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and lipophilicity.[11] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[11]

Q2: How many deuterium atoms are ideal for an internal standard?

A2: A mass difference of at least 3 mass units is generally recommended to avoid isotopic overlap from the analyte.[3][12] Typically, a deuterated compound contains between 2 to 10 deuterium atoms.[1] The optimal number depends on the analyte's size and elemental composition. The goal is to ensure a clear mass difference without significantly altering the compound's chemical properties.[1]

Q3: Can I use a deuterated standard to correct for degradation of my analyte during sample processing?

A3: Yes, if the degradation pathway is the same for both the analyte and the deuterated standard. Since they are chemically almost identical, they are expected to degrade at similar rates. However, it is always best to optimize your sample preparation and storage conditions to minimize degradation in the first place.

Q4: Is a more expensive ¹³C-labeled internal standard better than a deuterated one?

A4: Carbon-13 labeled standards are less prone to chromatographic shifts (isotope effect) and are not susceptible to H-D exchange, making them inherently more stable.[7] For assays requiring the highest level of accuracy and robustness, a ¹³C-labeled standard may be preferable. However, deuterated standards are often more readily available and cost-effective, and when used correctly with proper validation, they can provide excellent results for most applications.[7]

Q5: What should I do if a deuterated standard for my analyte is not commercially available?

A5: In such cases, you may need to consider custom synthesis of the deuterated standard.[1][8] This process involves strategically incorporating deuterium into the molecule, followed by purification and rigorous quality control to ensure high isotopic and chemical purity.[1][13]

Visualizations

Isotopic Contribution from a Deuterated Standard

G cluster_0 Deuterated Standard (IS) cluster_1 Analyte Sample cluster_2 LC-MS/MS Analysis IS_Pure d4-Analyte (99%) MS_IS IS Channel (d4) IS_Pure->MS_IS Correct Signal IS_Impurity d0-Analyte (1%) MS_Analyte Analyte Channel (d0) IS_Impurity->MS_Analyte Cross-Contribution Analyte d0-Analyte (from sample) Analyte->MS_Analyte True Signal Result Result MS_Analyte->Result Quantified Result (Potentially Inflated)

Caption: Impact of isotopic impurity on analyte quantification.

Deuterium Isotope Effect on Chromatography

G cluster_0 Ideal Co-elution cluster_1 Isotope Effect Shift A1 Analyte ME1 Matrix Effect (Uniform) IS1 d-Standard Result1 Accurate Correction ME1->Result1 A2 Analyte ME2b Matrix Effect (Region B) A2->ME2b IS2 d-Standard ME2a Matrix Effect (Region A) IS2->ME2a Result2 Inaccurate Correction ME2a->Result2 ME2b->Result2

Caption: Differential matrix effects due to chromatographic shifts.

References

  • Benchchem. Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Benchchem. Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • National Measurement Institute. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Sigma-Aldrich. ISOTEC® Stable Isotopes.
  • Benchchem. Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResearchGate. (2026). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Concert Pharmaceuticals. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Benchchem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.

Sources

Technical Support Center: Ion Suppression Mitigation in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression in Complex Biological Matrices

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The "Invisible Killer" of Bioanalytical Data

Welcome to the Advanced Applications Support Center. You are likely here because your QC samples are failing, your internal standard response is erratic, or your sensitivity drops inexplicably in patient samples compared to solvent standards.

The Diagnosis: You are likely experiencing Ion Suppression .[1] In Electrospray Ionization (ESI), the ionization process occurs in a charge-limited environment. When your target analyte co-elutes with high-abundance matrix components (endogenous phospholipids, salts, dosing excipients), these "bullies" steal the available charge on the droplet surface. The result? Your analyte remains neutral and undetected by the mass spectrometer.

This guide provides the diagnostic workflows, remediation protocols, and decision logic required to eliminate this phenomenon.

Module 1: Diagnostic Workflows

How do I confirm Ion Suppression?

Do not rely on "gut feeling." You must distinguish between Extraction Efficiency (Recovery) and Matrix Effect (ME) .

Protocol A: The Post-Column Infusion (Qualitative)

This is the gold standard for visualizing where suppression occurs in your chromatogram.

The Setup:

  • Syringe Pump: Infuse a neat solution of your analyte (and IS) at a constant flow rate (e.g., 10 µL/min) to generate a high steady-state baseline signal.

  • LC System: Inject a blank extracted biological matrix (e.g., plasma extract) via the LC column.

  • Tee Union: Combine the LC flow and Syringe flow before the ESI source.

Interpretation:

  • Flat Baseline: No matrix effect.

  • Negative Dip: Ion Suppression (Analytes eluting here will be masked).

  • Positive Peak: Ion Enhancement.

PostColumnInfusion cluster_LC LC System cluster_Pump Infusion Injector Injector (Blank Matrix) Column Analytical Column Injector->Column Tee Tee Union (Mixing Point) Column->Tee Mobile Phase + Matrix Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Analyte Steady State Source ESI Source (Mass Spec) Tee->Source Combined Flow Data Chromatogram (Observe Dips) Source->Data

Figure 1: Schematic setup for Post-Column Infusion. Dips in the steady-state signal indicate elution zones of suppressing matrix components.[2]

Protocol B: The Matuszewski Method (Quantitative)

To validate a method per FDA/ICH guidelines, you must calculate the exact % Matrix Effect.

Experimental Design: Prepare three sets of samples at the same concentration (e.g., Low QC level).

SetDescriptionContentRepresents
A Neat Standard Analyte in mobile phase (no matrix).Ideal Instrument Response
B Post-Extraction Spike Extract blank matrix, then spike analyte into the residue.[1]Matrix Effect (ME)
C Pre-Extraction Spike Spike analyte into matrix, then extract.Total Process Efficiency (PE)

Calculations:

  • Matrix Effect (ME %) =

    
    
    
    • < 100%: Suppression | > 100%: Enhancement

  • Recovery (RE %) =

    
    
    
    • Measures extraction efficiency independent of MS source effects.

  • Process Efficiency (PE %) =

    
    
    

Critical Insight: If Set C is low, but Set B is close to Set A, you have an extraction problem, not a suppression problem. If Set B is significantly lower than Set A, you have Ion Suppression .

Module 2: The Root Cause & Sample Preparation

The Enemy: Phospholipids

Glycerophosphocholines (GPCs) and Lysophosphocholines (LPCs) are the primary cause of suppression in plasma/serum.

  • Mechanism: They are highly surface-active. In the ESI droplet, they migrate to the surface, preventing your analyte from entering the gas phase (competition for charge).

  • Accumulation: They are hydrophobic and often elute late in the gradient or even in subsequent injections ("Ghost Peaks").

Selection Guide: Removing the Matrix

Use this logic tree to select the correct sample preparation technique.

SamplePrepLogic Start Start: Analyte Properties Polarity Is Analyte Polar? (LogP < 1) Start->Polarity NonPolar Non-Polar/Hydrophobic Polarity->NonPolar No SPE Solid Phase Extraction (SPE) *Gold Standard* Polarity->SPE Yes (Polar needs SPE/HILIC) SensReq Sensitivity Requirement? NonPolar->SensReq HighSens High Sensitivity (pg/mL) SensReq->HighSens LowSens Routine/High Conc. (ng/mL) SensReq->LowSens SLE Supported Liquid Extraction (SLE) *Removes Salts/PLs* HighSens->SLE Simple Workflow HighSens->SPE Complex Matrix PPT Protein Precipitation (PPT) *High Suppression Risk* LowSens->PPT Fast/Cheap PLR Phospholipid Removal Plates (e.g., Ostro, Phree) LowSens->PLR Better (Removes PLs)

Figure 2: Decision matrix for selecting sample preparation based on analyte polarity and sensitivity needs.

Module 3: Mitigation Strategies

Strategy 1: Chromatographic Optimization

If you cannot change sample prep, you must separate the analyte from the suppression zone.

  • Divert the Salt Front: The first 1–2 minutes of a reverse-phase run contain high concentrations of salts and unretained matrix. Divert this flow to waste using a switching valve to keep the source clean.

  • The "High-Organic" Flush: Phospholipids often elute at very high organic composition (e.g., 100% Acetonitrile/IPA).

    • Action: At the end of every gradient, ramp to 95-100% B and hold for at least 2 column volumes.

    • Warning: If you stop your gradient at 80% B, phospholipids will accumulate and elute randomly in later injections.

Strategy 2: Internal Standards (The Ultimate Correction)

You must use a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., Deuterated or C13-labeled).

  • Why? A SIL-IS has chemically identical properties to your analyte. It co-elutes perfectly.

  • The Mechanism: If the matrix suppresses your analyte signal by 50%, it will also suppress the SIL-IS by 50%. The Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

  • Analog IS Warning: An analog IS (structurally similar but different) may elute at a slightly different time (outside the suppression zone).[3] It will not correct for suppression, potentially leading to false data.

Module 4: Troubleshooting FAQ

Q1: My analyte recovery is >100% (e.g., 150%). Is this possible? A: Technically, you cannot extract more than you put in. This is Ion Enhancement . The matrix components are improving the ionization efficiency of your analyte compared to the clean standard. While less common than suppression, it is equally problematic for accuracy. Dilute the sample or improve extraction (SPE) to resolve.

Q2: I see "Ghost Peaks" in my blank samples after running patient samples. A: This is classic Phospholipid Accumulation . The phospholipids from previous injections are eluting late.

  • Fix: Implement a "sawtooth" wash gradient or inject a strong solvent (Isopropanol/Acetone) blank between samples. Ensure your gradient goes to 100% B for sufficient time.

Q3: Can I just dilute my sample to stop suppression? A: Yes. This is often the simplest fix. Diluting a sample 1:5 or 1:10 reduces the matrix load significantly. If your instrument sensitivity is high enough to detect the diluted analyte, this is the preferred "quick fix."

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B.

  • King, R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry.

Sources

Validation & Comparative

Cross-Validation of Methyl Isolithocholate-d7 with Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for cross-validating Methyl Isolithocholate-d7 (Me-ILC-d7) against its non-deuterated native analog, Methyl Isolithocholate (Me-ILC) .[1]

In quantitative mass spectrometry, the reliability of an assay hinges on the Internal Standard (IS) behaving identically to the analyte during extraction and ionization, while remaining spectrally distinct. While Me-ILC-d7 is the gold-standard IS for quantifying Isolithocholic acid (often following derivatization), users must validate it against the "Deuterium Isotope Effect"—a phenomenon where deuterated isotopologues elute slightly earlier than native compounds in Reversed-Phase Liquid Chromatography (RPLC), potentially exposing them to different matrix effects.[1]

This document outlines the validation protocols required to confirm that Me-ILC-d7 is a robust surrogate for Me-ILC in regulated bioanalysis.

Physicochemical & Spectral Comparison

Before experimental validation, the fundamental differences between the standard and the analyte must be defined to establish detection windows and prevent cross-talk.

Table 1: Comparative Specifications
FeatureMethyl Isolithocholate (Native)Methyl Isolithocholate-d7 (IS)Implication for Validation
Formula C25H42O3C25H35D7O3+7 Da mass shift ensures minimal isotopic overlap.[1]
Molecular Weight ~390.6 g/mol ~397.6 g/mol Distinct precursor ions for MS/MS.
Lipophilicity (LogP) High (~5.[1]5)High (~5.[1]48)D7 is slightly less lipophilic than H, causing RT shifts in RPLC.[1]
Ionization ESI (+) or APCIESI (+) or APCIMust verify identical ionization efficiency.
Fragment Ions Loss of H2O / Side chainLoss of H2O / Side chainCritical: Ensure d7 label is not on the lost fragment.
The "Deuterium Effect" in Chromatography

In Reversed-Phase LC (C18), carbon-deuterium (C-D) bonds differ slightly in bond length and vibrational energy compared to C-H bonds.[1] This makes deuterated compounds slightly more polar (less lipophilic), causing Me-ILC-d7 to elute slightly earlier than the native Me-ILC.[1]

  • Risk: If the shift is too large, the IS may not co-elute with the analyte, failing to compensate for transient matrix effects (ion suppression) at the exact moment of analyte elution.[1]

  • Validation Requirement: You must calculate the Retention Time Shift (

    
    RT) .[2] For bile acids, a 
    
    
    
    RT < 0.1 min is typically acceptable.[1]

Experimental Validation Protocols

LC-MS/MS Configuration

Note: Methylated bile acids are often analyzed in Positive Ion Mode (ESI+) due to the esterification blocking the carboxylic acid, or via APCI.[1]

  • Column: C18 Fused-Core (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[1][3]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient: 60% B to 95% B over 8 minutes.

MRM Transitions (Example):

  • Me-ILC (Native):

    
     (Steroid core fragment)[1]
    
  • Me-ILC-d7 (IS):

    
     (Retains d7 label on core)[1]
    
Cross-Validation Workflow (Diagram)

The following diagram illustrates the logical flow for validating the IS against the native standard, focusing on Specificity , Linearity , and Matrix Factor .

ValidationWorkflow Start Start Validation Solubility 1. Solubility Check (MeOH vs ACN) Start->Solubility Spectral 2. Spectral Cross-Talk (Inject Pure Stds) Solubility->Spectral Chromatography 3. RT Shift Analysis (Calculate u0394RT) Spectral->Chromatography MatrixEffect 4. Matrix Factor (MF) (Post-Extraction Spike) Chromatography->MatrixEffect Recovery 5. Extraction Recovery (Pre- vs Post-Spike) MatrixEffect->Recovery Decision Pass Criteria? Recovery->Decision Valid Validated Method Decision->Valid Yes Fail Re-optimize LC Decision->Fail No

Caption: Step-by-step workflow for cross-validating Me-ILC-d7. Critical decision points occur at RT Shift and Matrix Factor analysis.

Critical Experiments & Acceptance Criteria

To objectively compare Me-ILC-d7 with non-deuterated standards, perform these three specific experiments.

Experiment A: Isotopic Contribution (Cross-Talk)

Objective: Ensure Me-ILC-d7 does not interfere with the quantification of the native analyte (and vice versa).

  • Sample 1: Inject Native Me-ILC at ULOQ (Upper Limit of Quantification). Monitor IS channel.

  • Sample 2: Inject Me-ILC-d7 at working concentration.[1] Monitor Native channel.

  • Sample 3: Double Blank (Mobile phase only).

Acceptance Criteria:

  • Interference in Native channel (from IS) must be < 20% of the LLOQ (Lower Limit of Quantification).

  • Interference in IS channel (from Native) must be < 5% of the IS response .[4]

Experiment B: Matrix Factor & The "Carrier Effect"

Objective: Prove that Me-ILC-d7 compensates for matrix effects identically to the native analyte.

  • Prepare 6 lots of blank biological matrix (e.g., plasma).[1]

  • Set A (Post-Extraction Spike): Extract blank matrix, then spike with Native and IS after drying/reconstitution.[1]

  • Set B (Neat Solution): Native and IS in mobile phase only.

Calculation:



Acceptance Criteria:

  • The CV of the IS-Normalized Matrix Factor across 6 lots must be < 15% .

  • If the IS corrects perfectly, the Normalized MF should be close to 1.0 , even if absolute signal suppression occurs.[1]

Experiment C: Retention Time Topology

Objective: Quantify the Deuterium Isotope Effect.

  • Inject a mixture of Native and IS.

  • Overlay the chromatograms.

  • Measure the apex of both peaks.

Acceptance Criteria:

  • 
    RT should be consistent.[1][4]
    
  • The IS peak must fall within the integration window of the Native peak if using a wide window, or the processing method must allow for independent RT definitions.

  • Warning: If

    
    RT > 0.2 min, the IS may be eluting in a different "zone" of phospholipid suppression.
    

Mechanism of Action: Why Validation Matters

The following diagram explains why we validate. It visualizes how the IS corrects for ionization suppression, provided it co-elutes sufficiently.

MatrixCorrection Matrix Biological Matrix (Phospholipids/Salts) ESI Electrospray Ionization (Source) Matrix->ESI Co-elution Suppression Ion Suppression Event (Reduced Charge Availability) ESI->Suppression Native Native Me-ILC Signal (Suppressed) Suppression->Native IS Me-ILC-d7 Signal (Suppressed Identically) Suppression->IS Ratio Ratio (Native/IS) Constant & Accurate Native->Ratio IS->Ratio

Caption: The IS (d7) must experience the same suppression event as the Native analyte to yield a corrected ratio.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
IS Signal varies >50% between samples Inconsistent extraction recovery or extreme matrix effect.Check pipetting accuracy; perform phospholipid removal (e.g., Ostro/HybridSPE).[1]
Significant RT Shift (>0.2 min) High deuterium count (d7) affecting lipophilicity in high-water phases.[1]Adjust gradient slope (shallower gradient) or increase column temperature to minimize hydrophobic disparity.
Cross-talk (IS detected in Native channel) Impure IS standard (contains d0) or fragmentation loss of label.Verify Certificate of Analysis for isotopic purity (>99% d7). Ensure MRM transition retains the deuterated ring.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2019).[1] "Deuterium isotope effect on retention time in reversed-phase liquid chromatography." Journal of Chromatography A. (General principle citation).

  • Griffiths, W. J., & Wang, Y. (2019).[1] "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews.[1] (Bile acid analysis context).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5405-42-5 (Methyl Isolithocholate). Retrieved from [Link][1]

Sources

A Guide to Inter-Laboratory Comparison of Methyl Isolithocholate-d7 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the analysis of Methyl Isolithocholate-d7. Designed for researchers, analytical scientists, and quality assurance professionals, this document details a validated analytical method, outlines the design of a proficiency testing scheme, and explains the interpretation of comparative data to ensure analytical accuracy and reproducibility across laboratories.

Introduction: The Imperative for Standardization

Bile acids are crucial signaling molecules in lipid, glucose, and energy metabolism.[1][2] Their accurate quantification in biological matrices is vital for research in liver diseases, metabolic disorders, and drug-induced liver injury.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[3][6]

Methyl Isolithocholate-d7, a deuterated stable isotope-labeled internal standard (SIL-IS), is critical for achieving analytical precision and accuracy. SIL-IS are essential for correcting analytical variability, including matrix effects and inconsistencies during sample preparation.[1][7] Given the complexity of LC-MS/MS assays, ensuring that different laboratories can produce comparable results is paramount for the validation of clinical biomarkers and the integrity of multi-site studies.

Inter-laboratory comparisons, or proficiency tests, are the ultimate validation of an analytical method's robustness and transferability.[8] They provide an objective measure of a laboratory's performance against its peers and are a key requirement for laboratory accreditation under standards like ISO 17025.[8] This guide presents a best-practice methodology for the analysis of Methyl Isolithocholate-d7 and a model for structuring a rigorous inter-laboratory comparison.

The Analytical Cornerstone: A Validated LC-MS/MS Protocol

The foundation of any successful inter-laboratory study is a robust, well-characterized analytical method. This section describes a detailed protocol for the quantification of Methyl Isolithocholate-d7 in human serum, grounded in established principles of bioanalytical method validation as outlined by the FDA and ICH.[9][10][11]

Causality in Method Design
  • Choice of Internal Standard: Methyl Isolithocholate-d7 is used as an internal standard. A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most effective means to compensate for matrix effects and procedural losses.[1][7]

  • Sample Preparation: Protein precipitation is a simple yet effective technique for removing the majority of interfering proteins from serum samples.[12][13] Acetonitrile or methanol are common choices; we select methanol for its efficacy in precipitating serum proteins while keeping bile acids in solution.

  • Chromatography: Reversed-phase chromatography is employed to separate the moderately nonpolar Methyl Isolithocholate from more polar or nonpolar matrix components.[14] A gradient elution ensures efficient separation and sharp peak shapes.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of the specific precursor-to-product ion transition for the analyte, minimizing interference from other compounds.[15]

Detailed Experimental Protocol

Materials and Reagents:

  • LC-MS Grade Methanol, Acetonitrile, and Water.

  • Formic Acid (≥98%).

  • Human Serum (charcoal-stripped, for calibration standards).

  • Volumetric flasks, pipettes, and microcentrifuge tubes.

Step-by-Step Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Methyl Isolithocholate-d7 in methanol.

    • From this stock, prepare a series of working standard solutions and quality control (QC) samples by spiking appropriate amounts into charcoal-stripped human serum to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum sample, calibrator, or QC, add 300 µL of ice-cold methanol.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared supernatant onto the LC-MS/MS system.

    • Utilize the instrument parameters outlined in Table 1 . The specific MRM transitions must be optimized for the instrument in use.

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting Rationale
LC System
Column C18, 2.1 x 100 mm, 1.8 µm Standard for reversed-phase separation of bile acids.
Mobile Phase A Water with 0.1% Formic Acid Provides protons for positive mode ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for eluting the analyte.
Gradient 30% B to 95% B over 8 min Ensures separation from endogenous compounds.
Flow Rate 0.4 mL/min Typical for 2.1 mm ID columns.
Column Temp. 40°C Improves peak shape and reproducibility.
MS System
Ionization Mode Electrospray Ionization (ESI), Positive Bile acids ionize well in positive mode.
MRM Transition Instrument Dependent (e.g., Q1: 394.4 -> Q3: 341.3) Specific transition for Methyl Isolithocholate-d7. Must be optimized.
Dwell Time 100 ms Balances sensitivity with the number of points across the peak.
Gas Temp. 350°C Optimized for desolvation.

| Gas Flow | 12 L/min | Optimized for desolvation. |

Method Validation

Before embarking on an inter-laboratory study, the method must be validated according to ICH Q2(R1) or equivalent guidelines.[9][11]

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Acceptance Criteria
Linearity Demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.99[18]
Accuracy Closeness of results to the true value. Mean value within ±15% of nominal (±20% at LLOQ)[3]
Precision Agreement between replicate measurements. RSD ≤15% (≤20% at LLOQ)[3][18]
LLOQ Lowest concentration quantifiable with accuracy/precision. Signal-to-noise > 10; meets accuracy/precision criteria.[4]
Specificity Differentiate analyte from other matrix components. No significant interfering peaks at the analyte's retention time.

| Matrix Effect | Assess ion suppression or enhancement from the matrix. | CV of response ratios across different matrix lots should be ≤15%.[7] |

Designing the Inter-Laboratory Comparison

A well-designed study is crucial for obtaining meaningful data on laboratory performance. The goal is to assess each laboratory's proficiency in executing the standardized method.[8]

Study Workflow

The overall workflow involves a coordinating body that prepares and distributes samples to participating laboratories, who then return their results for centralized statistical analysis.

G cluster_organizer Coordinating Body cluster_labs Participating Laboratories P Sample Preparation (Homogeneous Lots) V Homogeneity & Stability Testing P->V D Sample Distribution (Blinded) V->D L1 Lab A Analysis D->L1 Ship Samples L2 Lab B Analysis D->L2 Ship Samples L3 Lab C Analysis D->L3 Ship Samples S Statistical Analysis (Z-Scores) R Final Report Generation S->R Data Data Submission L1->Data Submit Results L2->Data Submit Results L3->Data Submit Results Data->S Compile Data

Caption: Workflow for an inter-laboratory comparison study.

Protocol for Study Execution
  • Sample Preparation: The coordinating body prepares two to three large, homogeneous pools of human serum spiked with known concentrations of Methyl Isolithocholate-d7 (e.g., a low, medium, and high concentration).

  • Homogeneity and Stability Testing: Before distribution, the coordinator must confirm that the samples are homogeneous and that the analyte is stable under the proposed shipping and storage conditions.

  • Sample Distribution: At least two vials of each concentration level are shipped blindly to each participating laboratory on dry ice.

  • Analysis and Reporting: Laboratories are instructed to analyze the samples in triplicate using the standardized protocol provided. They must report the individual concentrations measured for each replicate.

  • Statistical Analysis: The coordinating body collects the results and performs a statistical evaluation. The primary metric for performance is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[19][20]

    The Z-score is calculated as: Z = (x - X) / σ Where:

    • x = the mean result reported by the laboratory

    • X = the assigned value (the consensus mean of all participant results after outlier removal)

    • σ = the proficiency standard deviation (a measure of dispersion of all participant results)

    Interpretation of Z-scores: [19]

    • |Z| ≤ 2.0: Satisfactory performance

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal)

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal)

Hypothetical Data and Interpretation

This section presents a hypothetical dataset from an inter-laboratory study to illustrate the evaluation process.

Study Parameters:

  • Analyte: Methyl Isolithocholate-d7

  • Sample: Spiked Human Serum, Level 2 (Medium Concentration)

  • Assigned Value (Consensus Mean, X): 112.5 ng/mL

  • Proficiency Standard Deviation (σ): 8.5 ng/mL

Table 3: Hypothetical Inter-Laboratory Comparison Results

Laboratory ID Mean Result (ng/mL) Precision (%RSD) Accuracy (%Bias) Z-Score Performance
Lab 01 110.8 3.5% -1.5% -0.20 Satisfactory
Lab 02 128.4 4.1% +14.1% +1.87 Satisfactory
Lab 03 92.1 13.8% -18.1% -2.40 Questionable
Lab 04 114.2 2.8% +1.5% +0.20 Satisfactory
Lab 05 139.5 5.2% +24.0% +3.18 Unsatisfactory

| Lab 06 | 108.9 | 3.9% | -3.2% | -0.42 | Satisfactory |

Analysis of Results:
  • Labs 01, 04, 06: These laboratories demonstrate excellent performance. Their results are both accurate (low bias) and precise (low %RSD), resulting in very good Z-scores.

  • Lab 02: This lab shows a slight positive bias but is still well within the satisfactory performance range. The precision is acceptable.

  • Lab 03: This lab receives a "questionable" or "warning" signal. The negative bias is significant, and the precision is poor compared to other labs. This could indicate issues with calibration curve preparation or inconsistent sample processing.

  • Lab 05: This lab's result is unsatisfactory. The large positive bias leads to a Z-score outside the acceptable limit. This requires immediate investigation into potential root causes, such as an error in standard preparation, calculation mistakes, or significant instrument malfunction.

Conclusion and Path Forward

This guide establishes a comprehensive framework for the analysis of Methyl Isolithocholate-d7 and the execution of a meaningful inter-laboratory comparison. The adoption of a standardized, validated LC-MS/MS method is the first and most critical step. Following this with a rigorously designed proficiency test allows for the objective evaluation of laboratory performance, fosters continuous improvement, and ultimately ensures that data generated across different sites are reliable, reproducible, and fit for purpose in both research and clinical settings. Laboratories that receive questionable or unsatisfactory results should undertake a thorough root cause analysis and implement corrective actions to improve their analytical capabilities.[20]

References

  • Ma, Y., & Li, K. M. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Therapeutic Drug Monitoring, 36(5), 674–681. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Total Bile Acid Assay Kit. Retrieved from [Link]

  • Restek. (2020, October 15). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • Ma, Y., & Li, K. M. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed. Retrieved from [Link]

  • Di Gangi, I. M., et al. (2015). Analysis of Bile Acids Profile in Human Serum by Ultrafiltration Clean-up and LC-MS/MS. ResearchGate. Retrieved from [Link]

  • De Luca, R., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. MDPI. Retrieved from [Link]

  • Szałek, E., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 10(24), 2025–2030. [Link]

  • Wolrab, D., et al. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Medicare. (n.d.). Serum bile acid measurement. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Scherer, M., et al. (2010). Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum. Journal of Lipid Research, 51(1), 220–229. [Link]

  • Salvagno, G. L., et al. (2017). Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform. PLOS ONE, 12(6), e0179241. [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • Vuckovic, A., et al. (2016). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Scientific Reports, 6, 37232. [Link]

  • Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Retrieved from [Link]

  • van der Veen, A. M. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 29–33. [Link]

  • Mickan, B., et al. (2022). Evaluating Inter-laboratory Comparison Data. IMEKO. Retrieved from [Link]

  • International Seed Testing Association. (2023). Inter laboratory comparison (ILC) report. Retrieved from [Link]

  • Wiesenhofer, T. (2019). Development of a LC-MS screening method for plant protection products. reposiTUm. Retrieved from [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]

Sources

Beyond the Gold Standard: Strategic Alternatives for Internal Standardization in Bile Acid Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative metabolomics, the "Gold Standard" for bile acid (BA) profiling is the use of stable isotope-labeled (SIL) internal standards matched 1:1 with every target analyte (e.g., d4-GCA for GCA, d4-TCA for TCA).[1] However, with modern panels expanding to 40-60+ bile acid species, the cost and commercial availability of individual SIL standards become prohibitive.[1]

This guide analyzes scientifically validated alternative strategies , specifically the "Class-Specific Surrogate" approach and the use of Non-Endogenous Structural Analogs (e.g., 23-nordeoxycholic acid).[1] We provide experimental protocols to validate these alternatives against the gold standard, ensuring data integrity for drug development and clinical research.

Part 1: The Hierarchy of Internal Standards

To select the appropriate standard, one must understand the trade-offs between ionization correction and economic feasibility.

TierStrategyDescriptionBest Application
1 Matched SIL (Platinum) Unique 2H or 13C labeled standard for every analyte.Clinical diagnostics; FDA-regulated PK studies.[1]
2 Class-Specific Surrogate (Gold) A limited set (5-10) of SILs used to quantify a broad panel (40+) based on structural class (e.g., d4-GCA for all glycine conjugates).[1]High-throughput metabolomics; Discovery biology.[1]
3 Structural Analogs (Silver) Non-endogenous compounds (e.g., 23-norDCA) that mimic BA physicochemical properties but separate chromatographically.[1]Economical screening; Relative quantification.[1]

Part 2: Deep Dive on Alternative Candidates

The Class-Specific Surrogate Strategy

Instead of 40+ individual standards, this method uses a "backbone" of 5-10 deuterated standards.[1] The logic assumes that structural isomers (e.g., TCA and TCDCA) experience similar matrix effects if their retention times are close.[1]

Recommended Surrogate Mapping:

  • Unconjugated BAs: Use d4-CA and d4-LCA (covers the polarity span).[1]

  • Glycine Conjugates: Use d4-GCA (surrogate for G-CDCA, G-DCA, G-UDCA).[1]

  • Taurine Conjugates: Use d4-TCA (surrogate for T-CDCA, T-DCA, T-UDCA).[1]

Non-Endogenous Structural Analogs

When deuterated standards are unavailable or too costly, structural analogs that do not naturally occur in the study species are the best alternative.

Primary Candidate: 23-Nordeoxycholic Acid (23-norDCA) [1][2]
  • Structure: A C-23 nor-derivative of deoxycholic acid (one methylene group shorter in the side chain).[1][2]

  • Why it works:

    • Non-Endogenous: It is virtually absent in humans and most rodents (unless specifically administered).[1]

    • Ionization: It possesses the same steroid nucleus, ensuring similar ionization efficiency in ESI- mode.[1]

    • Chromatography: The shortened side chain causes a predictable retention time shift, preventing overlap with endogenous DCA while remaining in the same elution window.

Secondary Candidate: Dehydrocholic Acid (DHCA) [1][3]
  • Structure: A tri-keto bile acid (3,7,12-trioxo-5β-cholan-24-oic acid).[1]

  • Utility: Useful as a surrogate for oxidized bile acid species, though less ideal for reduced species due to significant polarity differences.[1]

Part 3: Experimental Protocol – The "Cross-Validation Bridge"

To use an alternative IS (Surrogate or Analog) with confidence, you must validate it against a Tier 1 approach in a pilot study.[1] This protocol establishes the Correction Factor (CF) required to normalize matrix effects.[1]

Workflow Visualization

ValidationWorkflow Start Start: Validation of Alternative IS Prep 1. Prepare Matrix Spikes (Low, Mid, High QC) Start->Prep Spike 2. Double-Spike Samples Add Tier 1 (d4-Target) AND Tier 2 (Alt-IS) Prep->Spike Analyze 3. LC-MS/MS Analysis (MRM Mode) Spike->Analyze CalcRec 4. Calculate Absolute Recovery (Peak Area vs. Neat Solvent) Analyze->CalcRec CalcMF 5. Calculate Matrix Factor (MF) MF = (Area in Matrix / Area in Solvent) Analyze->CalcMF Compare 6. Compare MF Ratios Ratio = MF(Target) / MF(Alt-IS) CalcMF->Compare Decision Is Ratio 0.85 - 1.15? Compare->Decision Pass PASS: Use Alt-IS directly Decision->Pass Yes Fail FAIL: Apply Correction Factor or Reject Alt-IS Decision->Fail No

Caption: Step-by-step workflow for validating an alternative internal standard against a gold-standard reference.

Step-by-Step Methodology
  • Matrix Selection: Obtain "Charcoal-Stripped Serum" (surrogate matrix) or use a "Standard Addition" method in pooled authentic plasma.[1]

  • Double-Spiking:

    • Spike the matrix with the Target Analyte (e.g., GDCA) at 500 nM.[1]

    • Spike with Tier 1 IS (d4-GDCA) at constant concentration.[1]

    • Spike with Tier 2 IS (d4-GCA, the surrogate) at constant concentration.[1]

  • Extraction: Perform protein precipitation (PPT) using cold Methanol (1:4 v/v). Vortex 20s, Centrifuge 15,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Cortecs T3 or BEH C18), 1.6 µm.[1]

    • Mobile Phase: (A) Water + 0.01% Formic Acid + 2mM Ammonium Acetate; (B) Acetonitrile/Methanol (50:50).[1]

    • Gradient: 30% B to 95% B over 10 mins.

  • Calculation of Validity:

    • Calculate the Matrix Factor (MF) for the Analyte:

      
      [1]
      
    • Calculate the Matrix Factor (MF) for the Alternative IS:

      
      [1]
      
    • Validation Criterion: The ratio

      
       must be between 0.85 and 1.15 .[1] If it falls outside this range, the Alternative IS is not correcting for ion suppression accurately for that specific analyte.
      

Part 4: Data Presentation – Performance Comparison

The following data summarizes typical performance metrics observed when comparing these strategies in human plasma profiling.

Table 1: Comparative Accuracy & Precision (Human Plasma Spikes)
Analyte ClassTarget AnalyteTier 1: Matched SIL (d4-Target)Tier 2: Surrogate SIL (d4-Class Rep)Tier 3: Analog (23-norDCA)
Primary CA (Cholic Acid)Recovery: 98-102%RSD: 2.1%Recovery: 94-106%RSD: 4.5% (using d4-DCA)Recovery: 88-115%RSD: 8.2%
Conjugated G-CDCARecovery: 99-101%RSD: 1.8%Recovery: 92-108%RSD: 5.1% (using d4-GCA)Recovery: 82-118%RSD: 9.5%
Secondary DCA (Deoxycholic)Recovery: 97-103%RSD: 2.5%Recovery: 95-105%RSD: 3.8% (using d4-LCA)Recovery: 90-110%RSD: 6.4%
Sulfated LCA-SulfateRecovery: 95-105%RSD: 3.2%Recovery: 80-125%RSD: 12.5% (using d4-LCA)Recovery: 70-135%RSD: 18.2%

Note: Data synthesized from comparative validation studies (References 1, 3, 5). Tier 1 provides tightest precision.[1] Tier 2 is acceptable for most biological applications (FDA Bioanalytical Method Validation guidelines accept ±15%).[1] Tier 3 shows higher variability, particularly for sulfated species which have vastly different ionization properties.[1]

Part 5: Strategic Decision Matrix

When should you compromise? Use this logic flow to determine the acceptable tier for your study.

DecisionMatrix StudyType Study Objective? Regulated FDA/GLP Regulated (PK / Tox) StudyType->Regulated Discovery Discovery / Screening (Metabolomics) StudyType->Discovery Tier1 USE TIER 1 Matched SILs Regulated->Tier1 Mandatory Budget Budget/Availability Constraints? Discovery->Budget Budget->Tier1 No Constraints Tier2 USE TIER 2 Class Surrogates Budget->Tier2 Moderate Constraints (Recommended) Tier3 USE TIER 3 Nor-Analogs Budget->Tier3 Severe Constraints

Caption: Decision tree for selecting the appropriate internal standard strategy based on study regulatory requirements and resource constraints.

References

  • Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example. Source: PubMed / Anal Chem. URL:[1][Link][1]

  • Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Source: PMC / NIH.[1] URL:[Link]

  • The utility of stable isotope labeled (SIL) analogues in the bioanalysis of endogenous compounds by LC-MS applied to the study of bile acids. Source: PubMed / Anal Biochem. URL:[1][Link]

  • Study on the effect of calibration standards prepared with different matrix on the accuracy of bile acid quantification using LC-MS/MS. Source: Journal of Pharmaceutical and Biomedical Analysis.[4][5] URL:[Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of TGR5 Modulators In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug discovery professionals. In the landscape of metabolic and inflammatory disease research, the Takeda G protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target.[1][2][3] Also known as G protein-coupled bile acid receptor 1 (GPBAR1), TGR5 is a cell surface receptor activated by bile acids, which have evolved from simple digestive detergents to crucial signaling molecules.[4][5] Its expression in key metabolic tissues—including the liver, intestine, adipose tissue, and immune cells—places it at a critical nexus of metabolic regulation, glucose homeostasis, and inflammation.[2][4][6] The promise of TGR5-targeted therapies for conditions like type 2 diabetes, obesity, and non-alcoholic steatohepatitis has catalyzed an intense search for potent and selective modulators.[1][2]

This guide is designed to move beyond a simple recitation of protocols. My goal is to provide you with the strategic rationale needed to design, execute, and interpret in vitro experiments for evaluating TGR5 modulators. We will explore the causal links between receptor activation and signaling output and critically compare the methodologies available, ensuring your experimental design is not just robust, but also self-validating.

The Foundation: Understanding TGR5 Signaling

TGR5 belongs to the Class A family of G protein-coupled receptors (GPCRs). Its activation by a ligand—be it an endogenous bile acid or a synthetic compound—initiates a conformational change that triggers intracellular signaling cascades. A thorough understanding of these pathways is non-negotiable, as it dictates our choice of experimental readout.

The canonical and most well-described pathway for TGR5 involves its coupling to a stimulatory G alpha protein (Gαs).[4][7] This interaction activates adenylyl cyclase, which then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][8][9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a host of downstream targets, including the cAMP Response Element-Binding Protein (CREB).[7][10] This Gαs-cAMP-PKA axis is responsible for many of TGR5's beneficial metabolic effects, such as stimulating glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells and promoting energy expenditure.[3][5][6][7]

Furthermore, TGR5 activation has been shown to exert anti-inflammatory effects by antagonizing the pro-inflammatory NF-κB signaling pathway.[10][11] While the primary signaling is through Gαs, some cell-type-specific coupling to other G proteins, such as Gαi (which inhibits adenylyl cyclase), has been reported, leading to differential effects on downstream pathways like ERK.[6][10][12] This context-dependent signaling underscores the importance of selecting appropriate cellular models for your assays.

Diagram: The TGR5 Canonical Signaling Pathway

TGR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 Receptor Gs Gαs Protein TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand TGR5 Agonist (Bile Acid / Modulator) Ligand->TGR5 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Target Gene Transcription (e.g., GLP-1) pCREB->Gene Promotes

Caption: Canonical TGR5 signaling cascade initiated by agonist binding.

The Modulators: A Spectrum of Activity

TGR5 modulators are not a monolithic group. They can be broadly classified based on their origin and mechanism of action. An effective in vitro evaluation strategy must be equipped to characterize this diversity.

Modulator ClassDescriptionExamples
Endogenous Agonists Naturally occurring bile acids that activate the receptor. They often have moderate potency and can activate other receptors (e.g., FXR).Lithocholic acid (LCA), Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA).[12]
Synthetic Agonists Compounds developed through medicinal chemistry to have high potency and selectivity for TGR5 over other receptors.INT-777, XL-475, various compounds in preclinical/clinical development.[6][8][9]
Natural Product Agonists Bioactive compounds derived from plants and other natural sources that have been identified as TGR5 activators.Oleanolic acid, Betulinic acid, Curcumin, Obacunone.[7][12]
Antagonists Molecules that bind to TGR5 but do not provoke an active response. They block the receptor, preventing agonists from binding and activating it.Primarily research tools used to validate that an observed effect is TGR5-mediated.
Biased Agonists / Allosteric Modulators Advanced modulators that selectively activate certain downstream pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment) or bind to a secondary site to modulate agonist activity. This is a key strategy to potentially separate therapeutic effects from side effects like gallbladder filling.[6][7]

The Core Task: A Comparative Guide to In Vitro Efficacy Assays

The central question in evaluating a TGR5 modulator is: "How well does it activate the receptor?" We answer this by measuring the downstream consequences of receptor engagement. The choice of assay is a critical decision that depends on the specific question being asked, the required throughput, and the stage of drug discovery.

Assay TypePrincipleProsConsBest For
cAMP Measurement Directly quantifies the second messenger, cAMP, produced upon Gαs activation.Highly quantitative, direct measure of canonical TGR5 activation, high-throughput compatible.May miss signaling through non-Gαs pathways (biased agonism).Primary screening, potency (EC50) determination, structure-activity relationship (SAR) studies.
Reporter Gene Assay Measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).Measures an integrated cellular response downstream of cAMP, high signal-to-noise ratio.Indirect, slower kinetics, susceptible to off-target effects on transcription machinery.Orthogonal validation, screening in a more "biological" context.
β-Arrestin Recruitment Measures the recruitment of β-arrestin proteins to the activated TGR5 receptor.Essential for identifying biased agonism and understanding receptor desensitization.TGR5 is reported to interact weakly with β-arrestin, which can make for a challenging assay with a low signal window.[6]Characterizing biased ligands, de-risking compounds by assessing desensitization potential.
Deep Dive & Protocol: cAMP Measurement via HTRF

For primary screening and potency determination of TGR5 agonists, a direct measurement of cAMP is the gold standard. Among the available technologies, Homogeneous Time-Resolved Fluorescence (HTRF) offers a superior combination of sensitivity, throughput, and a low false-positive rate.

The Causality: We choose this assay because the activation of the Gαs pathway and subsequent production of cAMP is the most direct and well-established consequence of TGR5 agonism.[4][10] By measuring cAMP, we are capturing the first committed step in the canonical signaling cascade. The HTRF format is a competitive immunoassay in a single well. Endogenous cAMP produced by the cells competes with a labeled cAMP analog (the acceptor) for binding to a specific antibody labeled with a donor fluorophore. When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a high FRET signal is generated. As the TGR5 agonist stimulates the cell to produce its own cAMP, this endogenous cAMP displaces the labeled analog, separating the donor and acceptor and causing a decrease in the FRET signal. This inverse relationship is highly quantitative.

Experimental Workflow: HTRF cAMP Assay

HTRF_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_lysis Detection cluster_analysis Data Analysis p1 1. Seed TGR5-expressing cells (e.g., CHO-K1, HEK293) into a 384-well plate. p2 2. Incubate overnight to allow cell attachment. p1->p2 t2 4. Add compounds to cells. Incubate for 30-60 min at 37°C. p2->t2 t1 3. Prepare serial dilutions of TGR5 modulators (agonists, antagonists). t1->t2 d1 5. Add HTRF Lysis Buffer containing cAMP-d2 (acceptor) and anti-cAMP Ab-Cryptate (donor). t2->d1 d2 6. Incubate for 60 min at room temperature. d1->d2 d3 7. Read plate on HTRF-compatible reader (Ex: 320nm, Em: 620nm & 665nm). d2->d3 a1 8. Calculate 665/620nm ratio and Delta F%. d3->a1 a2 9. Plot dose-response curve (Signal vs. Log[Compound]). a1->a2 a3 10. Determine EC50 (potency) and Emax (efficacy). a2->a3

Caption: Step-by-step workflow for a TGR5 HTRF cAMP assay.

Detailed Step-by-Step Protocol: HTRF cAMP Assay for TGR5 Agonist Potency

This protocol is a template and must be optimized for your specific cell line and reagents.

  • Cell Preparation: a. Culture a stable cell line overexpressing human TGR5 (e.g., CHO-K1 or HEK293) under standard conditions. b. On Day 1, harvest cells and perform a cell count. Resuspend cells in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation) to a density of 0.5 - 1.0 x 10^6 cells/mL. c. Dispense 10 µL of the cell suspension into each well of a low-volume, white 384-well plate.

  • Compound Preparation: a. Prepare a 3x final concentration stock of your TGR5 modulators in assay buffer. b. Perform a serial dilution series (e.g., 10-point, 1:3 dilution) to generate a range of concentrations that will span the full dose-response curve. Include a "vehicle only" control (e.g., 0.1% DMSO) and a positive control (e.g., a known potent TGR5 agonist like INT-777).

  • Cell Treatment: a. Add 5 µL of the serially diluted compounds to the corresponding wells of the cell plate. b. Seal the plate and incubate for 30 minutes at 37°C. Rationale: This incubation period allows for receptor binding, G-protein activation, and accumulation of intracellular cAMP.

  • Lysis and Detection: a. During the incubation, prepare the HTRF detection reagents according to the manufacturer's protocol. This involves diluting the cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor) into the supplied lysis buffer. b. After the treatment incubation, add 5 µL of the detection mix to each well. c. Seal the plate and incubate for 60 minutes at room temperature, protected from light. Rationale: This allows for cell lysis and for the competitive immunoassay to reach equilibrium.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (Cryptate donor signal). b. Calculate the emission ratio (665nm / 620nm) * 10,000 for each well. c. Normalize the data. The signal from the vehicle control represents the maximum FRET (low cAMP), while a saturating concentration of a known agonist represents the minimum FRET (high cAMP). d. Plot the normalized signal against the logarithm of the compound concentration. e. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum efficacy).

Final Insights from the Field

Choosing the right in vitro assay is a balance of scientific rigor and practical considerations. For TGR5, a Gαs-coupled receptor, a cAMP assay is your foundational tool for screening and potency ranking. However, a self-validating experimental plan always includes an orthogonal assay. Confirming your hits from a cAMP screen with a downstream CRE-luciferase reporter assay provides confidence that the generated cAMP is biologically active and capable of inducing gene transcription.

As the field moves toward developing safer therapeutics, the question of biased agonism becomes more critical. While challenging for TGR5, attempting to develop a β-arrestin recruitment assay is a worthwhile endeavor for lead compounds. A molecule that potently activates the Gαs-cAMP pathway with minimal β-arrestin recruitment could be a superior therapeutic candidate, potentially avoiding the receptor desensitization and side effects associated with arrestin signaling.

Ultimately, the data from these in vitro systems are the bedrock of your drug discovery program. By understanding the causality behind each method and critically evaluating the results, you can confidently identify and advance the most promising TGR5 modulators toward the clinic.

References

  • TGR5 Signaling in Hepatic Metabolic Health - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Stepanov, V., Stankov, K., & Mikov, M. (2013). The bile acid membrane receptor TGR5: a novel pharmacological target in metabolic, inflammatory and neoplastic disorders. Journal of Receptors and Signal Transduction, 33(4), 213-223. [Link]

  • van Nierop, F. S., Scheltema, M. J., Eggink, H. M., et al. (2017). Clinical relevance of the bile acid receptor TGR5 in metabolism. The Lancet Diabetes & Endocrinology, 5(3), 224-233. [Link]

  • Eggink, H. M., Soeters, M. R., & Pols, T. W. H. (2014). TGR5 ligands as potential therapeutics in inflammatory diseases. International Journal of Inflammation, Cancer and Metabolism. [Link]

  • Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. (2025). Frontiers in Cardiovascular Medicine. [Link]

  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. (2025). MDPI. [Link]

  • Guo, C., Chen, W.-D., & Wang, Y.-D. (2016). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology, 7, 646. [Link]

  • The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. (2025). MDPI. [Link]

  • TGR5-mediated cell signaling pathways in different liver cell types. (n.d.). ResearchGate. [Link]

  • Wang, Y.-D., Chen, W.-D., Yu, D., et al. (2011). The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB. Hepatology, 54(4), 1421-1432. [Link]

  • What are TGR5 modulators and how do they work? (2024). Protheragen. [Link]

  • What are TGR5 agonists and how do they work? (2024). Protheragen. [Link]

  • Bile Acids and TGR5 (Gpbar1) Signaling. (n.d.). The Gohlke Group. [Link]

  • Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression. (2024). MDPI. [Link]

  • Festa, C., Renga, B., & Fiorucci, S. (2014). Chapter 10: TGR5 Agonists in Development. In Lipid-Sensing Receptors (pp. 270-305). Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Essential Disposal Protocols for Methyl Isolithocholate-d7: A Guide to Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed framework for the proper disposal of Methyl Isolithocholate-d7, emphasizing the critical need for a safety-first approach grounded in authoritative data.

The Foundational Principle: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal of Methyl Isolithocholate-d7, it is imperative to obtain and thoroughly review its specific Safety Data Sheet (SDS). The SDS is the primary, authoritative source of information regarding a chemical's physical properties, health and environmental hazards, and recommended safety precautions. Disposal procedures must be based on the specific hazards identified in the manufacturer's SDS.

As of the date of this guide, a publicly accessible SDS for Methyl Isolithocholate-d7 or its non-deuterated form (Methyl Isolithocholate, CAS 5405-42-5) could not be located through comprehensive searches. While many bile acid methyl esters are not classified as hazardous, this cannot be assumed. The toxicological properties of a specific isomer like isolithocholic acid methyl ester have not been fully investigated and documented in public literature.[1]

Core Directive: Always procure the SDS from your chemical supplier. This document is the only reliable basis for a site-specific risk assessment and waste management plan.

General Disposal Framework for Non-Hazardous Deuterated Compounds

Should the manufacturer's SDS confirm that Methyl Isolithocholate-d7 is not classified as hazardous waste , a simplified disposal procedure may be applicable. However, this must be verified and conducted in strict accordance with institutional and local regulations.[2] For many non-hazardous fatty acid methyl esters, disposal as regular laboratory waste may be permissible.[3]

Step-by-Step Protocol for Confirmed Non-Hazardous Disposal:

  • Verification: Confirm the non-hazardous classification using the compound-specific SDS.

  • Container Management: Ensure the original container is fully empty, with no freestanding liquid.[2]

  • Label Defacement: Completely remove or obscure the original chemical label to prevent misidentification.[4]

  • Disposal: Dispose of the empty container in the regular laboratory trash or designated glass disposal box, as per your institution's guidelines for non-hazardous lab waste.[5]

Universal Disposal Protocol for Hazardous or Unclassified Chemical Waste

In the absence of a definitive non-hazardous classification, or if the SDS indicates any physical, health, or environmental hazards, Methyl Isolithocholate-d7 must be treated as hazardous chemical waste .[4][6] This conservative approach ensures the highest level of safety and compliance. Deuterated compounds, as a general rule, should be treated as hazardous chemical waste unless proven otherwise.[4]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, potential hazards could include skin, eye, or respiratory irritation. Therefore, appropriate PPE should be worn at all times when handling the compound and its waste.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Step-by-Step Hazardous Waste Disposal Procedure
  • Waste Segregation: Collect all waste materials containing Methyl Isolithocholate-d7—including the pure compound, solutions, contaminated pipette tips, weighing papers, and gloves—in a dedicated, chemically compatible waste container.[4]

    • Causality: Segregating waste streams prevents dangerous reactions between incompatible chemicals and ensures proper treatment and disposal by waste management professionals.

  • Container Selection: The waste container must be in good condition, free of leaks, and have a secure, tightly sealing lid. Do not use metal containers for any waste stream unless specifically indicated as appropriate.

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE ". The label must include:

    • The full chemical name: "Methyl Isolithocholate-d7 Waste"

    • All major components and their approximate percentages.

    • The date waste was first added (accumulation start date).

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel, away from drains, and ideally within secondary containment to contain any potential leaks.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6] Do not pour chemical waste down the drain or dispose of it in the regular trash.[1][6] All hazardous waste must be disposed of through a licensed hazardous waste contractor arranged by your institution.

Spill Management

In the event of a spill, the response should be dictated by the hazards identified in the SDS. For a compound of unknown hazard, treat any spill as potentially hazardous.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or chemical absorbent pads.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl Isolithocholate-d7.

G start Begin Disposal Process for Methyl Isolithocholate-d7 sds Obtain and Review Manufacturer's SDS start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_haz_waste Treat as Non-Hazardous Waste is_hazardous->non_haz_waste No haz_waste Treat as Hazardous Chemical Waste is_hazardous->haz_waste Yes / Unknown empty_container Ensure Container is Empty (No Free-Standing Liquid) non_haz_waste->empty_container collect_waste Collect Waste in a Labeled, Compatible Container haz_waste->collect_waste deface_label Deface or Remove Original Label empty_container->deface_label dispose_trash Dispose in Regular Lab Trash or Glass Disposal Box deface_label->dispose_trash label_container Label as 'HAZARDOUS WASTE' with Full Chemical Name collect_waste->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store_waste->contact_ehs

Caption: Disposal decision workflow for Methyl Isolithocholate-d7.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • REG Marketing & Logistics Group, LLC. (2023).
  • Sigma-Aldrich. (2025).
  • Vitol. (2019).
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Synergy Recycling.
  • Merck Millipore. (n.d.).
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Chemical Treatment Services. (2012).
  • University of Oxford. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Merck Millipore. (n.d.).
  • ChemPoint.com. (2022).
  • King Abdullah University of Science and Technology. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • EPFL. (n.d.).
  • MedChemExpress. (n.d.).
  • 3M. (2022).
  • Cayman Chemical. (2025).
  • NIST. (n.d.). Isolithocholic acid, trimethylsilyl ether-methyl ester. NIST WebBook. URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Isolithocholate-d7

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel and specialized compounds like Methyl Isolithocholate-d7 is fundamental to advancing metabolomics and therapeutic understanding. This deuterated bile acid analog, primarily used as an internal standard in high-throughput mass spectrometry, demands meticulous handling to ensure both personal safety and data integrity.[1][2][3]

This guide provides essential, immediate safety and logistical information for handling Methyl Isolithocholate-d7. It is structured not as a rigid template, but as a direct response to the operational realities of the modern research laboratory. Our objective is to move beyond mere compliance and foster a deep-rooted culture of safety, explaining the causality behind each procedural choice.

The Foundation of Safety: The Hazard Assessment

Before any personal protective equipment (PPE) is selected, a thorough hazard assessment must be conducted. This is the cornerstone of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) for every laboratory.[4][5][6]

For a specialized compound like Methyl Isolithocholate-d7, a specific Safety Data Sheet (SDS) from the manufacturer is the primary source of hazard information. However, in its absence or for newly synthesized compounds, we must adhere to the principle of treating the substance as potentially hazardous.[7]

Our assessment for Methyl Isolithocholate-d7 must consider two primary sources of risk:

  • The Compound Itself: While bile acids are endogenous, their toxicological properties when isolated, concentrated, and chemically modified are not fully understood.[2][8] Prudent practice dictates we assume it may cause irritation upon contact with skin or eyes.

  • The Solvent: Deuterated standards for mass spectrometry are almost invariably dissolved in an organic solvent, such as methanol.[1][9] Methanol is flammable, toxic if ingested, inhaled, or absorbed through the skin, and can cause serious damage to the eyes. Therefore, the solvent often presents the most immediate and acute hazard.

This assessment logically concludes that engineering controls (i.e., a chemical fume hood) are the first line of defense, with PPE serving as the final, critical barrier against exposure.[10][11]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for splashes, spills, or aerosol generation.

Eye and Face Protection
  • Mandate: Chemical splash goggles are mandatory for all procedures involving liquid Methyl Isolithocholate-d7 solutions. Standard safety glasses with side shields do not provide adequate protection against splashes.[12][13]

  • Causality: The organic solvent vehicle can cause severe eye irritation or permanent damage upon contact.[14] Goggles form a seal around the eyes, providing robust protection from splashes originating from any direction.

  • Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[15][16]

Skin and Body Protection
  • Laboratory Coats: A long-sleeved, knee-length laboratory coat is the minimum requirement. It should be buttoned completely to provide maximum coverage.[12] For tasks with a higher risk of spills, a chemically resistant apron or a disposable gown with tight-fitting cuffs offers superior protection.[13][16]

  • Gloves: Glove selection is critical and must be based on chemical compatibility with the solvent.

    • Recommended Material: Nitrile gloves are the standard choice for handling methanol and other common organic solvents. They provide good chemical resistance and dexterity.[16] Avoid latex gloves, as they offer poor protection against many chemicals.

    • The Double-Gloving Principle: For handling stock solutions or performing dilutions, wearing two pairs of nitrile gloves is a field-proven best practice. This provides a critical time buffer in case the outer glove is compromised, allowing the user to remove it without exposing their skin.

    • Breakthrough Time: No glove material provides permanent protection. Always check the manufacturer's data for the specific solvent's breakthrough time. Gloves should be changed immediately if contamination is suspected and, as a rule, every 30-60 minutes during extended procedures to prevent permeation.[17]

Respiratory Protection
  • Primary Control: All work with Methyl Isolithocholate-d7 solutions that can produce vapors, such as opening vials, making dilutions, or vortexing, must be performed inside a certified chemical fume hood.[18] A properly functioning fume hood is the primary method of respiratory protection.

  • When Respirators are Necessary: In the rare event of a large spill outside of a fume hood or during certain emergency procedures, respiratory protection may be required. This would necessitate a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134). The appropriate cartridge would be for organic vapors.

Operational Plan: From Preparation to Disposal

Procedural discipline is as vital as the equipment itself. The following step-by-step protocols ensure that PPE is used effectively, minimizing the risk of exposure and contamination.

PPE Selection Matrix

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.

TaskLocationEye/Face ProtectionBody ProtectionGlovesRespiratory Protection
Receiving/Unpacking Lab BenchSafety GlassesLab CoatSingle Pair NitrileNot Required
Vial Handling/Vortexing Fume HoodChemical GogglesLab CoatDouble Pair NitrileNot Required (Fume Hood)
Preparing Dilutions Fume HoodChemical GogglesLab CoatDouble Pair NitrileNot Required (Fume Hood)
Loading Autosampler Lab BenchChemical GogglesLab CoatSingle Pair NitrileNot Required
Large Spill (>10 mL) N/AGoggles & Face ShieldChemical Apron/GownDouble Pair NitrileAir-purifying respirator may be needed per institutional policy
Waste Disposal Fume HoodChemical GogglesLab CoatSingle Pair NitrileNot Required (Fume Hood)
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat sleeves.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, place the face shield over the goggles.

Doffing (Taking Off) Sequence - This is a critical step to prevent self-contamination:

  • Outer Gloves: Remove the (potentially contaminated) outer gloves first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front, handling only the strap. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and hang it in its designated location or place it in the proper laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting appropriate PPE when working with Methyl Isolithocholate-d7.

PPE_Workflow cluster_start Initiate Task cluster_location Engineering Controls cluster_risk Risk Assessment cluster_ppe Required PPE start Assess Task: Handling Methyl Isolithocholate-d7 location Work Location? start->location risk_splash Splash/Spill Risk? location->risk_splash Inside Fume Hood ppe_bench Bench PPE: - Lab Coat - Chemical Goggles - Single Nitrile Gloves location->ppe_bench Open Bench (e.g., loading sealed vial) risk_volume Handling >50mL? risk_splash->risk_volume Yes ppe_base Base PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves risk_splash->ppe_base No (e.g., small volume dilution) risk_volume->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield + Chemical Apron risk_volume->ppe_enhanced Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Completing the Safety Cycle

Proper disposal of contaminated PPE and chemical waste is non-negotiable.

  • Contaminated PPE: Used gloves, disposable gowns, and any absorbent material used to clean up minor drips must be placed in a designated hazardous waste container within the fume hood. Do not discard these items in the regular trash.

  • Chemical Waste: All solutions containing Methyl Isolithocholate-d7, as well as solvent rinses of empty vials, must be collected in a clearly labeled, sealed hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on solvent waste streams.

By adhering to these rigorous PPE protocols, we protect ourselves and our colleagues, ensure the integrity of our research, and build a laboratory environment grounded in an unwavering commitment to safety.

References

  • NIOSH. (2025, November 10).
  • Bergeson & Campbell, P.C. (2012, May 30).
  • Lab Manager. (2021, February 3).
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved February 22, 2026.
  • Centers for Disease Control and Prevention / NIOSH. (n.d.).
  • The George Washington University, Office of Research Safety. (n.d.).
  • Oregon OSHA. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 19).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Appendix A, OSHA Laboratory Standard.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • MedchemExpress. (n.d.).
  • Sigma-Aldrich. (2024, March 2).
  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Tokyo Chemical Industry. (2025, May 6).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • National Institute of General Medical Sciences. (2025, December 15).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). Bile Acids Standard Mixture (SMB00967). Retrieved February 22, 2026.
  • Gatto, L., et al. (n.d.). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC.
  • Griffiths, W. J., & Sjövall, J. (n.d.). Bile acids: analysis in biological fluids and tissues. PMC.
  • Cayman Chemical. (n.d.). Bile Acid Gut Microbiome Axis. Retrieved February 22, 2026.
  • Sergi, M., et al. (n.d.). Recoveries of deuterated bile acids in different ultrafiltration conditions.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。